Technical Documentation Center

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide
  • CAS: 852410-96-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide

The following technical guide provides an in-depth analysis of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide , a specialized pyrrolidinone derivative. This document is structured for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide , a specialized pyrrolidinone derivative. This document is structured for researchers in medicinal chemistry and drug development, focusing on synthesis, structural properties, and pharmacological potential.

[1]

Executive Summary

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS: 852410-96-9) is a synthetic heterocyclic compound belonging to the N-aryl-5-oxopyrrolidine-3-carboxylic acid family.[1][2] Structurally, it consists of a 2-pyrrolidinone (gamma-lactam) core substituted at the N-position with a lipophilic 4-ethylphenyl group and at the C3-position with a polar carboxamide moiety.[1]

Unlike "racetam" nootropics (e.g., Piracetam, Phenylpiracetam) which typically feature an N-acetamide side chain, this molecule integrates the amide functionality directly onto the pyrrolidine ring.[1] This structural distinction shifts its pharmacological profile from cognitive modulation toward antimicrobial , anti-inflammatory , and anticancer applications. It serves as a critical scaffold for developing inhibitors of matrix metalloproteinases (MMPs) and bacterial Mur ligases.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide
CAS Number 852410-96-9
Molecular Formula

Molecular Weight 232.28 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in Water
LogP (Predicted) ~1.3 – 1.8 (Moderate Lipophilicity)
H-Bond Donors 1 (Amide NH2)
H-Bond Acceptors 2 (Lactam C=O, Amide C=O)

Structural Analysis & SAR Logic

The molecule's bioactivity is governed by three distinct pharmacophores:

  • The Lactam Core (5-oxopyrrolidine): Provides a rigid scaffold that mimics the transition state of peptide bonds, crucial for binding to proteolytic enzymes (e.g., MMPs).[1]

  • The Lipophilic Tail (4-Ethylphenyl): The N-aryl group facilitates membrane penetration and hydrophobic interactions within enzyme active sites.[1] The para-ethyl substituent specifically enhances steric bulk and lipophilicity compared to unsubstituted phenyl analogs.[1]

  • The Polar Head (3-Carboxamide): Acts as a hydrogen bond donor/acceptor network, essential for interacting with polar residues (e.g., Glutamate, Aspartate) in target receptors.[1]

Diagram 1: Structural Pharmacophore Map

Pharmacophore Core 5-Oxopyrrolidine Core (Rigid Scaffold) Tail N-(4-Ethylphenyl) (Hydrophobic Binding) Core->Tail N1 Substitution Head 3-Carboxamide (H-Bonding/Polarity) Core->Head C3 Substitution Target Biological Targets (MMPs, Mur Ligases) Tail->Target Hydrophobic Pocket Interaction Head->Target H-Bond Network

Caption: Structural decomposition of the molecule highlighting the functional roles of the N-aryl tail and C3-amide head in target binding.

Synthetic Methodology

The synthesis of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide follows a convergent pathway starting from itaconic acid and 4-ethylaniline .[1] This route is preferred for its atom economy and scalability.[1]

Step-by-Step Protocol
Step 1: Aza-Michael Addition & Cyclization
  • Reagents: Itaconic acid (1.0 eq), 4-Ethylaniline (1.0 eq), Water (Solvent).[1]

  • Procedure:

    • Suspend itaconic acid in water.[1]

    • Add 4-ethylaniline and reflux the mixture for 12–16 hours.

    • The reaction proceeds via an aza-Michael addition of the amine to the unsaturated double bond, followed by intramolecular cyclization to form the lactam ring.

    • Workup: Cool the mixture. The intermediate 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid precipitates.[1] Filter, wash with dilute HCl (to remove unreacted aniline), and recrystallize from ethanol/water.[1]

    • Yield: ~70-85%.[1]

Step 2: Esterification (Activation) [1]
  • Reagents: Carboxylic acid intermediate, Methanol (excess), Sulfuric acid (catalytic).[1][3]

  • Procedure:

    • Dissolve the acid in dry methanol.[1]

    • Add catalytic

      
       and reflux for 6–8 hours.
      
    • Workup: Concentrate the solvent, neutralize with

      
      , and extract the methyl ester with ethyl acetate.
      
Step 3: Ammonolysis (Amide Formation) [1]
  • Reagents: Methyl ester intermediate, Ammonia (aqueous or methanolic solution).[1]

  • Procedure:

    • Dissolve the methyl ester in methanol.[1]

    • Add excess ammonia solution (25% aq. or 7N in MeOH).[1]

    • Stir at room temperature for 24 hours or heat in a sealed pressure tube at 60°C for 4 hours.

    • Workup: Evaporate solvent. The crude amide precipitates.[1][3][4] Recrystallize from propan-2-ol to obtain the pure target compound.

Diagram 2: Synthetic Pathway

Synthesis Itaconic Itaconic Acid Acid Intermediate Acid (1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid) Itaconic->Acid Reflux in H2O (Aza-Michael/Cyclization) Aniline 4-Ethylaniline Aniline->Acid Reflux in H2O (Aza-Michael/Cyclization) Ester Methyl Ester (Activation) Acid->Ester MeOH / H2SO4 (Esterification) Product FINAL PRODUCT 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide Ester->Product NH3 / MeOH (Ammonolysis)

Caption: Three-step synthetic route from commercially available precursors to the target carboxamide.[1]

Pharmacological Applications[1][5]

Research into N-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives has identified three primary therapeutic vectors:

A. Antibacterial Activity

Derivatives of this scaffold have shown efficacy against Gram-positive bacteria, particularly Staphylococcus aureus .[1] The mechanism is hypothesized to involve the inhibition of bacterial cell wall synthesis, potentially targeting the Mur ligase family, which recognizes glutamate-like lactam structures.

  • Key Insight: The 4-ethyl substitution typically enhances potency over unsubstituted analogs by increasing affinity for hydrophobic pockets in bacterial enzymes.[1]

B. Anticancer Potential

In vitro studies on related 1-(4-substituted phenyl) analogs have demonstrated cytotoxicity against lung cancer (A549) and breast cancer (MDA-MB-231) cell lines.[1] The carboxamide moiety can be further modified into hydrazones or thiazoles to significantly boost this activity.[1]

C. Anti-Inflammatory (MMP Inhibition)

The pyrrolidinone core serves as a zinc-binding group (ZBG) mimic.[1] Compounds in this class are explored as inhibitors of Matrix Metalloproteinases (MMP-2 and MMP-9), which are critical drivers of inflammation and tumor metastasis.[1]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral characteristics should be observed:

  • IR Spectroscopy (KBr):

    • 
       (Amide): 3200–3400 cm⁻¹ (Doublet or broad band).[1]
      
    • 
       (Lactam): 1660–1690 cm⁻¹ (Strong).[1]
      
    • 
       (Amide): 1640–1660 cm⁻¹.[1]
      
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       1.15 (t, 3H, –CH₂CH₃ ).[1]
      
    • 
       2.5–2.6 (q, 2H, –CH₂ CH₃).[1]
      
    • 
       2.6–2.9 (m, 2H, Ring CH₂).[1]
      
    • 
       3.4–3.6 (m, 1H, Ring CH-CO).[1]
      
    • 
       3.9–4.1 (m, 2H, Ring N-CH₂).[1]
      
    • 
       7.2–7.6 (m, 4H, Aromatic protons).[1]
      
    • 
       7.0–7.5 (br s, 2H, CONH₂ ).[1]
      

References

  • Chemical Identity & CAS: ChemSrc. (2025). 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 852410-96-9).[1][2][5] Link

  • Synthesis of Precursor Acid: Žirgulevičiūtė, R., et al. (2014).[1] Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemical Technology. Link

  • Anticancer & Antimicrobial Activity: Kavaliauskas, P., et al. (2022).[1] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI / NIH.[1] Link

  • MMP Inhibition Studies: Desai, P.S., et al. (2020).[1] Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. Link

  • General Racetam Chemistry: Gouliaev, A. H., & Senning, A. (1994).[1] Piracetam and other structurally related nootropics.[1] Brain Research Reviews. Link

Sources

Exploratory

Technical Whitepaper: 5-Oxopyrrolidine-3-Carboxamide Derivatives

The following technical guide provides an in-depth literature review and operational analysis of 5-oxopyrrolidine-3-carboxamide derivatives. Strategic Scaffolds in Medicinal Chemistry: From Synthesis to Nav1.8 Inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth literature review and operational analysis of 5-oxopyrrolidine-3-carboxamide derivatives.

Strategic Scaffolds in Medicinal Chemistry: From Synthesis to Nav1.8 Inhibition [1]

Executive Summary

The 5-oxopyrrolidine-3-carboxamide scaffold (often distinct from its isomer, pyroglutamide or 5-oxopyrrolidine-2-carboxamide) represents a privileged structure in modern drug discovery.[2] Unlike the ubiquitous alpha-amino acid derivatives, the beta-amino acid-derived 3-carboxamide core offers unique vector positioning for substituents, enabling precise engagement with voltage-gated sodium channels (Nav1.8) and microbial enzymes.[1] This guide synthesizes current literature to provide a roadmap for the design, synthesis, and pharmacological evaluation of these derivatives, focusing on their emerging role in treating neuropathic pain, oncology, and multidrug-resistant (MDR) infections.

Chemical Architecture & Pharmacophore Analysis

The core structure is a


-lactam (pyrrolidin-2-one) substituted at the 4-position (IUPAC numbering often assigns the carbonyl as position 2 or 5 depending on priority; here we follow the literature standard: 5-oxopyrrolidine-3-carboxamide ).
Structural Advantages[1]
  • Conformational Restriction: The lactam ring constrains the flexibility of the attached amide, reducing the entropic penalty upon binding to protein targets.

  • Vectorial Display: The C3-position allows for trans- or cis-orientation of the carboxamide relative to the N1-substituent, creating distinct 3D pharmacophores.[1]

  • Metabolic Stability: The lactam nitrogen is less basic and more resistant to oxidative metabolism than open-chain amines.[1]

Synthetic Strategies: The Itaconic Acid Pathway

The most robust and scalable method for accessing the 5-oxopyrrolidine-3-carboxylic acid precursor is the thermal condensation of itaconic acid with primary amines. This reaction proceeds via an aza-Michael addition followed by cyclodehydration.

Core Synthesis Protocol

Target: Synthesis of 1-(4-substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid.

Reagents:

  • Itaconic acid (1.0 equiv)[1]

  • Primary aromatic amine (e.g., 4-aminoacetanilide, 1.0 equiv)

  • Solvent: Water (Green chemistry) or Toluene (for azeotropic removal of water)[1]

Step-by-Step Methodology:

  • Dissolution: Suspend itaconic acid and the chosen amine in water (approx. 10 mL/g of reactant).

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. The reaction is driven by the precipitation of the product or the formation of a homogenous solution followed by cooling.
    
  • Isolation: Cool the reaction mixture to room temperature. The carboxylic acid derivative typically precipitates.

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol or propan-2-ol to yield the pure acid.

  • Derivatization (Amide Formation):

    • Method A (Acid Chloride):[1] React the acid with

      
       to form the acid chloride, then treat with the desired amine/hydrazine.
      
    • Method B (Coupling Agents): Use EDC/HOBt or HATU in DMF with the amine to form the final 3-carboxamide.

Visualization: Synthetic Pathway

SynthesisPathway Itaconic Itaconic Acid Intermediate Aza-Michael Adduct (Transient) Itaconic->Intermediate Reflux, H2O Amine Primary Amine (R-NH2) Amine->Intermediate CoreAcid 1-R-5-oxopyrrolidine- 3-carboxylic acid Intermediate->CoreAcid Cyclodehydration (-H2O) Derivs 3-Carboxamide Derivatives CoreAcid->Derivs Amidation (R'-NH2, HATU)

Figure 1: The Itaconic Acid route provides a high-yield, atom-economic pathway to the core scaffold.[1]

Therapeutic Applications & Mechanism of Action

A. Neurology: Nav1.8 Inhibition for Pain

Recent patent literature (e.g., Merck, WO 2021/257420) highlights 5-oxopyrrolidine-3-carboxamides as potent inhibitors of the voltage-gated sodium channel Nav1.8.[1]

  • Significance: Nav1.8 is preferentially expressed in nociceptors (pain-sensing neurons).[1] Selective inhibition blocks pain signals without affecting central CNS function (avoiding sedation).

  • Mechanism: These derivatives likely bind to the voltage-sensing domain or the pore region, stabilizing the channel in an inactivated state.

B. Oncology & Antimicrobial Resistance

Derivatives functionalized with hydrazones or azoles at the 3-position exhibit significant cytotoxicity against lung (A549) and breast (MDA-MB-231) cancer lines, and activity against MRSA.[1]

  • Mechanism: Disruption of bacterial cell wall synthesis or interference with tubulin polymerization in cancer cells.[1]

Visualization: Nav1.8 Signaling Blockade

NavMechanism Stimulus Pain Stimulus (Injury/Inflammation) Nav18_Open Nav1.8 Channel (Activated/Open) Stimulus->Nav18_Open Influx Na+ Influx Nav18_Open->Influx Nav18_Blocked Nav1.8 Channel (Inactivated/Blocked) Nav18_Open->Nav18_Blocked Stabilization Depol Membrane Depolarization (Action Potential) Influx->Depol Signal Pain Signal to CNS Depol->Signal Inhibitor 5-oxopyrrolidine-3-carboxamide (Inhibitor) Inhibitor->Nav18_Open Binds Nav18_Blocked->Influx Blocks

Figure 2: Mechanism of action for Nav1.8 inhibition in nociceptive neurons.[1]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes key SAR trends extracted from recent literature regarding the N1 (lactam nitrogen) and C3 (carboxamide) positions.

PositionSubstituent ClassObserved EffectApplication
N1 (Ring Nitrogen) 4-AcetamidophenylHigh synthetic versatility; precursor to free amines.[1]Intermediate
N1 2,4-DifluorophenylEnhanced lipophilicity; improved membrane permeability.[1]Anticancer / CNS
N1 2-HydroxyphenylPotential for hydrogen bonding; antioxidant activity.[1]Antimicrobial
C3 (Carboxamide) Hydrazone (-CONHN=CH-Ar)High potency against MRSA; cytotoxicity in A549 cells.[1]Antibacterial / Oncology
C3 Heterocycle (Thiadiazole)Improved metabolic stability; bioisostere of amide.[1]Nav1.8 Inhibition
C3 BenzylamideBalanced solubility and potency.[1]General Pharmacophore

Experimental Protocol: Antimicrobial Assay

To validate the biological activity of synthesized derivatives, the following standard protocol is recommended.

Assay: Microdilution Broth Method (MIC Determination) Target Organism: Staphylococcus aureus (ATCC 9144)[1]

  • Preparation: Dissolve test compounds in DMSO to a stock concentration of 1 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at

    
     for 24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).[1]

  • Control: Use Vancomycin or Cefuroxime as a positive control.[1]

References

  • Synthesis and Biological Activity of 5-Oxopyrrolidine Derivatives. Pharmaceuticals, 2022.[1][3] Link[1]

  • 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors. ACS Medicinal Chemistry Letters, 2022. Link[1]

  • Design and Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives. Rasayan Journal of Chemistry, 2020.[4] Link

  • Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Molecules, 2023. Link[1]

  • Patent: Nav1.8 Inhibitors for Pain Disorders. WO 2021/257420, 2021.[1][5] Link

Sources

Foundational

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Executive Summary & Structural Identity The compound 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide represents a specific structural derivative within the N-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold. This class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity

The compound 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide represents a specific structural derivative within the N-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold. This class of molecules, often referred to as "Racetam-like" or gamma-lactam derivatives, is of significant interest in medicinal chemistry due to their proven utility as anti-inflammatory agents, antimicrobial scaffolds, and cognitive modulators.

This guide provides a definitive technical profile of the molecule, bridging the gap between theoretical cheminformatics and practical wet-lab synthesis.

Chemical Identity Table
ParameterValue
IUPAC Name 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
Monoisotopic Mass 232.1212
Core Scaffold

-Lactam (Pyrrolidin-2-one)
Key Substituents

-1: 4-Ethylphenyl (hydrophobic anchor)C-3: Carboxamide (H-bond donor/acceptor)

Physicochemical Characterization

Understanding the physicochemical landscape is critical for predicting bioavailability and formulation stability. The following data is synthesized from structural analysis and established structure-property relationship (SPR) algorithms for the pyrrolidinone class.

Key Physicochemical Parameters[4]
PropertyValue (Predicted/Derived)Significance
LogP (Lipophilicity) 1.2 – 1.6 Ideal range for oral bioavailability. The ethyl group increases lipophilicity compared to the unsubstituted phenyl analog, enhancing membrane permeability.
Topological Polar Surface Area (TPSA) ~72 Ų (43 Ų from amide + 20 Ų from lactam + 9 Ų from tertiary amine). Suggests good intestinal absorption (<140 Ų) and potential blood-brain barrier penetration.
H-Bond Donors (HBD) 2 Derived from the primary amide (-NH₂).
H-Bond Acceptors (HBA) 2 Derived from the lactam carbonyl and amide carbonyl.
Rotatable Bonds 3 (Ethyl group bond + Amide bond + N-Phenyl bond). Indicates a relatively rigid scaffold, favorable for binding affinity.
Solubility Low in water; High in DMSO, Methanol, DCM.The planar aromatic ring and ethyl group reduce aqueous solubility compared to the parent acid.
Visualization: Physicochemical "Radar"

The following diagram visualizes the compound's adherence to "Drug-Likeness" rules (Lipinski's Rule of 5).

G Center 1-(4-Ethylphenyl)- 5-oxopyrrolidine- 3-carboxamide MW MW: 232.28 (Pass < 500) Center->MW LogP LogP: ~1.4 (Pass < 5) Center->LogP HBD HBD: 2 (Pass < 5) Center->HBD HBA HBA: 2 (Pass < 10) Center->HBA TPSA TPSA: 72 Ų (High Permeability) Center->TPSA

Figure 1: Physicochemical profile mapping demonstrating compliance with Lipinski's Rule of 5 for oral drug candidates.

Synthetic Methodology

The synthesis of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide is best achieved through a robust two-step protocol. This pathway is preferred over direct condensation for the amide due to the higher purity profile of the intermediate acid.

Reaction Pathway Diagram

Synthesis Itaconic Itaconic Acid Step1 Step 1: Thermal Cyclization (Water/Reflux or Toluene/Dean-Stark) Itaconic->Step1 Aniline 4-Ethylaniline Aniline->Step1 Inter Intermediate: 1-(4-Ethylphenyl)-5-oxopyrrolidine- 3-carboxylic acid Step2 Step 2: Amidation (1. SOCl2, 2. NH3) Inter->Step2 Step1->Inter Product Target Product: 1-(4-Ethylphenyl)-5-oxopyrrolidine- 3-carboxamide Step2->Product

Figure 2: Two-step synthetic pathway utilizing Itaconic Acid condensation followed by acid chloride mediated amidation.

Detailed Experimental Protocol
Step 1: Synthesis of the Carboxylic Acid Intermediate

Principle: Aza-Michael addition followed by cyclodehydration.

  • Reagents: Itaconic acid (1.0 eq), 4-Ethylaniline (1.0 eq), Water (Solvent).

  • Procedure:

    • Suspend Itaconic acid (13.0 g, 0.1 mol) and 4-Ethylaniline (12.1 g, 0.1 mol) in water (100 mL).

    • Heat the mixture to reflux (100°C) for 4–6 hours. The solution will initially clarify, followed by the precipitation of the product as the reaction cools.

    • Work-up: Cool to room temperature. Filter the solid precipitate. Wash with cold water (2 x 20 mL) to remove unreacted itaconic acid.

    • Purification: Recrystallize from Ethanol/Water.

    • Yield Expectation: 75–85%.

    • Validation: Check for disappearance of amine peaks in IR; appearance of -COOH broad singlet in NMR (~12.5 ppm).

Step 2: Conversion to Carboxamide

Principle: Activation of the carboxylic acid via acyl chloride, followed by nucleophilic substitution with ammonia.

  • Reagents: Intermediate Acid (from Step 1), Thionyl Chloride (

    
    ), Ammonium Hydroxide (
    
    
    
    ) or Ammonia gas, Dichloromethane (DCM).
  • Procedure:

    • Dissolve the Intermediate Acid (10 mmol) in dry DCM (30 mL).

    • Add Thionyl Chloride (12 mmol) dropwise with a catalytic amount of DMF (2 drops).

    • Reflux for 2 hours until gas evolution (

      
      ) ceases.
      
    • Evaporate solvent in vacuo to obtain the crude Acid Chloride (do not purify).

    • Redissolve the residue in dry DCM (20 mL) and cool to 0°C.

    • Slowly bubble

      
       gas or add concentrated 
      
      
      
      (excess) while stirring vigorously.
    • Work-up: Wash the organic layer with water, saturated

      
      , and brine. Dry over 
      
      
      
      .
    • Purification: Recrystallize from Ethyl Acetate/Hexane.

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following analytical signals must be observed.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • Aromatic Region (6.8 – 7.6 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene ring (AA'BB' system).

  • Ethyl Group:

    • Triplet (~1.2 ppm, 3H,

      
      ).
      
    • Quartet (~2.6 ppm, 2H,

      
      ).
      
  • Pyrrolidinone Ring:

    • Multiplets between 2.4 – 4.0 ppm corresponding to the

      
       protons at C-4 and N-methylene protons at C-2/C-5.
      
  • Amide Protons: Two broad singlets (exchangeable with

    
    ) typically around 7.0 – 7.5 ppm.
    
Mass Spectrometry (LC-MS)
  • Expected Parent Ion

    
    :  m/z 233.13.
    
  • Fragmentation Pattern: Loss of the amide group (

    
    , -16) or the ethylphenyl moiety may be observed in MS/MS modes.
    

Applications & Research Context

Biological Relevance

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in drug discovery. Research into analogs (e.g., 4-methoxy or 4-chloro variants) indicates potential activity in:

  • Antimicrobial Agents: Derivatives have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting biofilm formation [1, 2].[1]

  • Anti-inflammatory: Inhibition of Matrix Metalloproteinases (MMP-2 and MMP-9) [3].[2]

  • Cognitive Modulation: Structural similarity to Piracetam suggests potential nootropic activity, though the lipophilic ethylphenyl group likely alters the receptor profile toward peripheral targets.

Storage & Stability
  • State: White to off-white crystalline solid.

  • Stability: Stable at room temperature. Hydrolysis of the amide back to the acid may occur under strong acidic/basic conditions.

  • Storage: Keep in a cool, dry place, protected from light.

References

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal. (2021). Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. National Institutes of Health (PMC). Available at: [Link]

  • Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry. (2020). Available at: [Link]

  • PubChem Compound Summary: 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. National Library of Medicine. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Pharmacophore Modeling of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide: A Hypothetical Case Study Targeting Cyclooxygenase-2

This in-depth technical guide provides a comprehensive framework for the pharmacophore modeling of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide. Given the nascent state of publicly available bioactivity data for this...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the pharmacophore modeling of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide. Given the nascent state of publicly available bioactivity data for this specific molecule, this document presents a hypothetical, yet scientifically rigorous, case study. We will postulate that this compound is a potential inhibitor of Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs. This approach allows for a detailed exploration of a structure-based pharmacophore modeling workflow, from initial target analysis to model validation and its application in virtual screening.

The pyrrolidine ring is a significant heterocyclic scaffold in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, anticonvulsant, and anticancer effects[1]. Similarly, the carboxamide moiety is a common feature in many therapeutic agents, contributing to target affinity through hydrogen bonding and enhancing pharmacokinetic properties[2]. The confluence of these two pharmacologically relevant groups in 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide suggests its potential as a bioactive molecule.

This guide is structured to provide not just a sequence of steps, but the underlying scientific rationale, empowering researchers to adapt and apply these principles to their own drug discovery projects.

Part 1: Foundational Strategy - Ligand-Based vs. Structure-Based Pharmacophore Modeling

Pharmacophore modeling serves to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect[3][4]. The choice between a ligand-based or structure-based approach is dictated by the available data.

  • Ligand-Based Pharmacophore Modeling (LBPM): This method is employed when a set of active compounds is known, but the 3D structure of the biological target is unavailable[3][5]. The model is generated by aligning the active molecules and extracting common chemical features[6].

  • Structure-Based Pharmacophore Modeling (SBPM): When the 3D structure of the target protein-ligand complex is known (e.g., from X-ray crystallography), a pharmacophore model can be derived directly from the key interactions observed in the binding site[6][7][8]. This approach offers a more direct insight into the molecular recognition process.

Given the absence of a known set of active analogs for our topic compound, a structure-based approach is the most logical and scientifically sound path forward. This guide will therefore focus on SBPM.

Selection of a Hypothetical Target: Cyclooxygenase-2 (COX-2)

The rationale for selecting COX-2 as a hypothetical target is based on the known anti-inflammatory properties of some pyrrolidine derivatives[1]. Furthermore, numerous carboxamide-containing compounds have been investigated as COX inhibitors[9][10]. We will proceed with the hypothesis that 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide may exhibit inhibitory activity against COX-2. For our study, we will utilize the crystal structure of human COX-2 in complex with a selective inhibitor, such as celecoxib (PDB ID: 3LN1).

Part 2: The Structure-Based Pharmacophore Modeling Workflow

This section details the step-by-step protocol for generating and validating a structure-based pharmacophore model. The workflow is designed to be a self-validating system, with checkpoints to ensure the scientific integrity of the generated model.

Experimental Protocol: Target and Ligand Preparation

The initial and critical step is the preparation of the protein and ligand structures to ensure they are suitable for computational analysis. This involves correcting any structural artifacts and assigning correct chemical properties.

Step-by-Step Protein Preparation (using PDB ID: 3LN1):

  • Obtain Crystal Structure: Download the 3D crystal structure of COX-2 from the Protein Data Bank (PDB).

  • Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, ions, and any co-crystallized ligands not relevant to the binding site of interest.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. This is crucial for accurately defining hydrogen bond donors and acceptors. Assign appropriate atomic charges using a standard force field like AMBER or CHARMM.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries that may be present in the crystal structure.

Step-by-Step Ligand Preparation (1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide):

  • 2D to 3D Conversion: Draw the 2D structure of the molecule using a chemical drawing software and convert it to a 3D structure.

  • Conformational Analysis: Generate a diverse set of low-energy conformers for the ligand. This is important as the ligand's bioactive conformation is often not its lowest energy state in solution.

  • Energy Minimization: Perform energy minimization on the generated conformers to obtain geometrically optimized structures.

Workflow for Pharmacophore Model Generation

The following diagram illustrates the logical flow from the prepared protein-ligand complex to a validated pharmacophore model.

SBPM_Workflow cluster_prep Phase 1: Preparation cluster_gen Phase 2: Model Generation cluster_val Phase 3: Validation PDB Download PDB Structure (e.g., 3LN1) Clean Clean Protein Structure PDB->Clean Protonate Add Hydrogens & Assign Charges Clean->Protonate Interaction Analyze Protein-Ligand Interactions Protonate->Interaction Ligand Prepare Ligand 3D Structure Ligand->Interaction Feature Identify Key Pharmacophoric Features Interaction->Feature Generate Generate Pharmacophore Hypothesis Feature->Generate Screen Virtual Screening Generate->Screen Decoy Prepare Decoy & Test Sets Decoy->Screen Stats Statistical Analysis (GH Score, ROC) Screen->Stats Validated Validated Pharmacophore Model Stats->Validated

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Experimental Protocol: Pharmacophore Feature Identification and Model Generation

This protocol uses the prepared COX-2 structure (with its co-crystallized inhibitor) to define the key interaction points that a potential inhibitor should possess.

Step-by-Step Protocol:

  • Binding Site Analysis: Identify the amino acid residues in the COX-2 active site that form significant interactions (hydrogen bonds, hydrophobic interactions, etc.) with the co-crystallized ligand.

  • Feature Definition: Based on these interactions, define the pharmacophoric features. Common features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (HY), Aromatic Rings (AR), and Positive/Negative Ionizable centers[3].

  • Hypothesis Generation: Utilize pharmacophore modeling software (e.g., LigandScout, MOE, PHASE) to automatically generate a pharmacophore hypothesis based on the identified features.[5][11][12] This hypothesis will consist of a 3D arrangement of these features with specific distance and angular constraints.

Example Pharmacophoric Features for a COX-2 Inhibitor:

Feature TypeDescriptionPotential Interacting Residue (in COX-2)
HBA Hydrogen Bond AcceptorHis90, Arg513
HBD Hydrogen Bond DonorPhe518
HY HydrophobicVal349, Leu352, Val523
AR Aromatic RingTyr355, Trp387
Trustworthiness: The Imperative of Model Validation

A generated pharmacophore model is merely a hypothesis until it is rigorously validated. Validation assesses the model's ability to distinguish between known active compounds and inactive (or decoy) molecules[13][14].

Experimental Protocol: Pharmacophore Model Validation

  • Dataset Preparation:

    • Test Set: Compile a set of known COX-2 inhibitors with diverse chemical scaffolds that were not used in the model generation.

    • Decoy Set: Assemble a much larger set of "drug-like" molecules that are presumed to be inactive against COX-2. These can be obtained from databases like DUD-E or generated to have similar physicochemical properties to the actives but different topologies.

  • Virtual Screening: Use the generated pharmacophore model as a 3D query to screen the combined test and decoy set database.

  • Statistical Evaluation: Analyze the results of the virtual screen using key statistical metrics.

Key Validation Metrics:

MetricFormulaDescriptionGood Value
Enrichment Factor (EF) (Ha / Ht) / (A / D)Measures how many more actives are found in the hit list compared to random selection.> 1
Goodness of Hit (GH) Score [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))]A score between 0 and 1 that balances the number of actives retrieved against the percentage of actives in the database.> 0.7 (very good)[15]
Receiver Operating Characteristic (ROC) Curve Plot of True Positive Rate vs. False Positive RateA graphical representation of the model's ability to discriminate between actives and decoys.AUC > 0.7

Where: Ha = number of actives in the hit list, Ht = total number of hits, A = total number of actives in the database, D = total number of compounds in the database.

A successful validation demonstrates that the pharmacophore model is not just a reflection of the co-crystallized ligand but captures the essential features required for COX-2 inhibition.

Part 3: Application of the Validated Pharmacophore Model

Once validated, the pharmacophore model becomes a powerful tool for lead discovery.

Virtual Screening for Novel Scaffolds

The primary application is to screen large chemical databases (e.g., ZINC, ChEMBL) to identify novel molecules that match the pharmacophore hypothesis.[11][16] Hits from this screen can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity more accurately.[2][17]

Logical Relationship: Pharmacophore Screening and Molecular Docking

Pharmacophore screening and molecular docking are complementary techniques that are most powerful when used in sequence.

VS_Funnel LargeDB Large Chemical Database (10^6 - 10^7 compounds) PharmScreen Pharmacophore Screening LargeDB->PharmScreen Fast, feature-based filtering Docking Molecular Docking PharmScreen->Docking Refined pose & score-based ranking ADMET ADMET Prediction Docking->ADMET Assess drug-like properties FinalHits Candidate Hits for Synthesis (~10-100 compounds) ADMET->FinalHits

Caption: A typical virtual screening cascade.

This hierarchical approach efficiently filters vast chemical libraries, starting with the rapid, feature-based search of pharmacophore screening and progressing to the more computationally intensive, interaction-based evaluation of molecular docking.

Conclusion

This technical guide has outlined a comprehensive, structure-based pharmacophore modeling workflow using 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide as a focal point for a hypothetical study targeting COX-2. By grounding the protocol in established scientific principles and emphasizing the necessity of rigorous validation, this document serves as a practical resource for researchers in drug discovery. The integration of pharmacophore modeling with molecular docking provides a powerful in silico engine for the identification of novel lead compounds. The principles and methodologies detailed herein are broadly applicable and can be adapted to a wide range of molecular targets and chemical scaffolds.

References

  • ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. Retrieved from [Link]

  • Vlachakis, D., Fakourelis, P., Megalooikonomou, V., Makris, C., & Kossida, S. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 2, e609. Retrieved from [Link]

  • Alogli, K., & Taha, M. O. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 654. Retrieved from [Link]

  • Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Class Notes. Retrieved from [Link]

  • de Graaf, C., et al. (2011). Reviewing the pros and cons of protein structure-based pharmacophore modelling. RSC Medicinal Chemistry Blog. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. Retrieved from [Link]

  • Singh, D., & Singh, H. (2014). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Dove Medical Press. Retrieved from [Link]

  • Directory of in silico Drug Design tools. (2018). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. Retrieved from [Link]

  • ProQuest. (n.d.). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Retrieved from [Link]

  • Schrödinger. (n.d.). Phase. Retrieved from [Link]

  • Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method. Retrieved from [Link]

  • IJHSSM.org. (2024). An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. Retrieved from [Link]

Sources

Foundational

The Evolution of Ethylphenyl-Substituted Oxopyrrolidines: A Technical Guide to SV2A Ligand Discovery

The following technical guide details the history, discovery, and structure-activity relationships (SAR) of ethyl- and phenyl-substituted oxopyrrolidines, focusing on the evolution from nootropics to high-affinity SV2A l...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, discovery, and structure-activity relationships (SAR) of ethyl- and phenyl-substituted oxopyrrolidines, focusing on the evolution from nootropics to high-affinity SV2A ligands.

Executive Summary

The discovery of ethylphenyl-substituted oxopyrrolidines and their structural analogs represents a paradigm shift in CNS drug discovery. Unlike traditional anticonvulsants identified through maximal electroshock (MES) screening, this class emerged from a "reverse-pharmacology" approach: a phenotypic observation (protection in audiogenic seizure models) led to a blockbuster drug (Levetiracetam), which subsequently revealed a novel therapeutic target (SV2A ). This guide traces the lineage from the prototype Piracetam to the specific


-ethyl  and 4-substituted  analogs that define modern epilepsy management and neuroimaging.

Part 1: The Nootropic Foundation (1960s–1980s)

The Pyrrolidone Scaffold

The story begins with Piracetam (2-oxo-1-pyrrolidineacetamide), synthesized by UCB Pharma in the 1960s. Chemically, it is a cyclic derivative of GABA, yet it lacks affinity for GABA receptors.

  • Initial Classification: Nootropic (cognitive enhancer).

  • Pharmacology: Modulated membrane fluidity but lacked potent anticonvulsant activity in standard screens (MES, PTZ).

The "Alpha-Ethyl" Anomalies

In the search for more potent nootropics, chemists explored the


-carbon  of the acetamide side chain.
  • The Critical Substitution: Introduction of an ethyl group at the

    
    -position created a chiral center.
    
  • The Phenotypic Surprise: In 1992, routine screening revealed that the (S)-enantiomer of the

    
    -ethyl analog (ucb L059) possessed potent anticonvulsant activity in audiogenic seizure-susceptible mice , a model for reflex epilepsy.
    
  • The Drug: This molecule became Levetiracetam (Keppra®).

Technical Insight: The (R)-enantiomer is essentially inactive. This stereospecificity was the first clue that Levetiracetam acted via a specific, saturable binding site, rather than a non-specific membrane effect.

Part 2: The Mechanistic Breakthrough (1990s–2004)

The "Orphan" Ligand

For nearly a decade, Levetiracetam was an "orphan drug" in mechanistic terms—it worked in patients but its target was unknown. It did not bind to Na+ channels, GABA receptors, or glutamate receptors.

Identification of SV2A

Using tritiated Levetiracetam and photoaffinity labeling, researchers identified the binding site as Synaptic Vesicle Glycoprotein 2A (SV2A) .

  • Role of SV2A: A vesicle membrane protein involved in the regulation of neurotransmitter release (exocytosis).[1]

  • Mechanism: Levetiracetam binding reduces the rate of vesicle release during high-frequency neuronal firing, effectively dampening epileptiform activity without affecting normal transmission.

SV2A_Discovery_Logic Piracetam Piracetam (Cyclic GABA derivative) AlphaEthyl Alpha-Ethyl Substitution (Chirality Introduction) Piracetam->AlphaEthyl Chemical Modification Levetiracetam Levetiracetam (S-Enantiomer) AlphaEthyl->Levetiracetam Resolution Screening Audiogenic Seizure Model (Phenotypic) Levetiracetam->Screening Unexpected Potency TargetID Target Identification (Photoaffinity Labeling) Screening->TargetID Mechanism Search SV2A SV2A Protein (Synaptic Vesicle) TargetID->SV2A Binding Site Confirmed

Figure 1: The serendipitous discovery pathway from Piracetam to the identification of the SV2A target.

Part 3: Rational Design & The "Ethylphenyl" Divergence

Once SV2A was identified, the focus shifted to Rational Drug Design . The goal was to improve affinity (Levetiracetam


) and lipophilicity. This led to the exploration of the 4-position  on the pyrrolidone ring.[2]
The Propyl Evolution (Brivaracetam)
  • Modification: Adding a n-propyl group to the 4-position of the pyrrolidone ring.

  • Result: Brivaracetam .[1][3][4]

    • Affinity: 10-30x higher affinity for SV2A than Levetiracetam.

    • Permeability: Increased lipophilicity allows faster brain entry.

The Phenyl/Aryl Series (PET Tracers)

This is where the "Ethylphenyl" and "Phenyl-substituted" nomenclature becomes critical. To visualize SV2A density in the human brain (e.g., for Alzheimer's or Epilepsy research), scientists needed ligands with sub-nanomolar affinity.

  • The 4-Phenyl Scaffold: Chemists synthesized analogs replacing the 4-propyl group with phenyl or substituted phenyl rings.

  • Key Compound (UCB-J): A 4-(3,4,5-trifluorophenyl) derivative.[2]

  • Significance: These "phenyl-substituted oxopyrrolidines" are not used as chronic AEDs (due to pharmacokinetic properties) but are the gold standard for PET imaging of synaptic density.

Comparative SAR Table
CompoundSubstitution (Side Chain)Substitution (Ring C-4)SV2A Affinity (

)
Primary Use
Piracetam AcetamideHInactive (>100

)
Nootropic (Historical)
Levetiracetam

-Ethyl-acetamide
HLow (

)
Antiepileptic (Standard of Care)
Brivaracetam

-Ethyl-butanamide
n-Propyl High (

)
Antiepileptic (Potent)
Seletracetam

-Ethyl-butanamide
2,2-DifluorovinylHighInvestigational
UCB-J (Pyridine-methyl)3,4,5-Trifluorophenyl Ultra-High (<1 nM)PET Tracer (Synaptic Density)

Part 4: Synthesis & Chemical Logic

The synthesis of these compounds requires precise stereocontrol, as the affinity for SV2A is strictly stereospecific.

General Synthetic Workflow
  • Core Formation: Cyclization of GABA derivatives or 4-substituted-4-aminobutyric acids.

  • Chiral Resolution:

    • Classical: Resolution of racemic intermediates using chiral acids (e.g., tartaric acid).

    • Modern: Asymmetric hydrogenation or chiral chromatography.

  • 4-Position Functionalization (For Brivaracetam/Phenyl analogs):

    • Introduction of the propyl or phenyl group often occurs before ring closure or via conjugate addition to a pyrrolinone precursor.

Synthesis_SAR Precursor 4-Aminobutyric Acid Derivative Cyclization Cyclization to 2-Oxopyrrolidone Precursor->Cyclization N_Alkylation N-Alkylation (Side Chain Introduction) Cyclization->N_Alkylation Chiral_Sep Chiral Separation (S-Enantiomer Selection) N_Alkylation->Chiral_Sep Alpha_Et Alpha-Ethyl Group (Crucial for Activity) Alpha_Et->N_Alkylation Defines Levetiracetam C4_Sub C-4 Substitution (Propyl/Phenyl) C4_Sub->Precursor Defines Brivaracetam/UCB-J

Figure 2: Synthetic logic flow for generating high-affinity SV2A ligands.

Part 5: References

  • Klitgaard, H., et al. (1998). "Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy." European Journal of Pharmacology. Link

  • Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[1][2][4] Proceedings of the National Academy of Sciences. Link

  • Malawska, B., & Kulig, K. (2008). "Brivaracetam: a new drug in development for epilepsy and neuropathic pain." Expert Opinion on Investigational Drugs. Link

  • Mercier, J., et al. (2014).[2] "Discovery of heterocyclic non-acetamide synaptic vesicle protein 2A (SV2A) ligands with single-digit nanomolar potency: opening avenues towards the first SV2A positron emission tomography (PET) ligands." ChemMedChem. Link

  • Noyer, M., et al. (1995). "The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes." European Journal of Pharmacology. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Part 1: Introduction & Retrosynthetic Analysis The compound 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide belongs to the class of -aryl-5-oxopyrrolidine-3-carboxylic acid derivatives. These scaffolds are significant i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Retrosynthetic Analysis

The compound 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide belongs to the class of


-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives. These scaffolds are significant in medicinal chemistry, serving as key intermediates for Factor Xa inhibitors, antibacterial agents, and other bioactive pyrrolidinone-based therapeutics.

The synthesis is designed around a convergent approach, utilizing the high reactivity of itaconic acid with aromatic amines to form the pyrrolidinone core (the "Castagnoli-Cushman" type cyclization or aza-Michael addition/cyclization), followed by functional group transformation of the carboxylic acid to the primary amide.

Retrosynthetic Logic
  • Target Molecule: 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide.[1][2]

  • Precursor 1 (Core Synthesis): 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 133748-26-2).[3] This is the stable intermediate formed by the condensation of itaconic acid and 4-ethylaniline.

  • Starting Materials: Itaconic acid and 4-Ethylaniline.

This pathway is selected for its atom economy, scalability, and the avoidance of expensive transition metal catalysts.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of the Intermediate Acid

Objective: Preparation of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.[4]

Principle: The reaction involves the nucleophilic attack of the aniline nitrogen on the


-carbon of itaconic acid (aza-Michael addition) followed by intramolecular cyclization to form the 

-lactam ring. This process is thermodynamically driven and typically requires thermal activation.
Reagents & Materials
ReagentMW ( g/mol )EquivalentsRole
Itaconic Acid 130.101.0Electrophile / Core Scaffold
4-Ethylaniline 121.181.0Nucleophile
Water (or Toluene)18.02SolventReaction Medium
Ethanol/Water --Recrystallization Solvent
Step-by-Step Procedure
  • Reactant Mixing: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Itaconic Acid (10.0 g, 76.9 mmol) in water (50 mL).

  • Amine Addition: Add 4-Ethylaniline (9.32 g, 76.9 mmol) to the suspension. Note: The reaction can be performed neat (melt fusion) or in aqueous suspension. The aqueous method is preferred for green chemistry compliance.

  • Reflux: Heat the mixture to reflux (100°C) for 3–5 hours. The solution typically becomes homogeneous before the product begins to precipitate or oil out.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature (20–25°C). If the product does not crystallize immediately, chill in an ice bath (0–4°C) and induce crystallization by scratching the glass or seeding.

  • Filtration: Filter the solid precipitate under vacuum.

  • Purification: Recrystallize the crude solid from an Ethanol/Water mixture to yield 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a white to off-white solid.

    • Validation: Check melting point (Lit. range for analogs is typically 140–160°C) and purity via HPLC.

Phase 2: Conversion to Primary Amide

Objective: Transformation of the carboxylic acid to 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide.

Principle: Direct conversion of carboxylic acids to amides can be difficult. The acid is first activated to an acid chloride using thionyl chloride (


), followed by ammonolysis.
Reagents & Materials
ReagentRole
Intermediate Acid (from Phase 1)Substrate
Thionyl Chloride (

)
Chlorinating Agent
Ammonia (

)
(25% aq. or gas)
Aminating Agent
Dichloromethane (DCM) Solvent
DMF (Cat.)Catalyst
Step-by-Step Procedure
  • Activation: Dissolve the 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (5.0 g) in dry Dichloromethane (DCM, 50 mL). Add a catalytic amount of DMF (2–3 drops).

  • Chlorination: Add Thionyl Chloride (1.5 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2 hours (or until gas evolution ceases).

    • In-Process Control: Monitor by TLC (conversion of acid to acyl chloride).

  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure to obtain the crude acid chloride. Caution: Perform in a fume hood.
    
  • Ammonolysis: Redissolve the crude acid chloride in dry DCM (30 mL). Cool to 0°C.[5]

  • Ammonia Addition: Slowly bubble anhydrous ammonia gas through the solution OR add concentrated aqueous ammonia (28%) dropwise while maintaining the temperature below 10°C. A precipitate (Ammonium Chloride + Product) will form.

  • Work-up:

    • Add water (50 mL) to dissolve the ammonium salts.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers, dry over anhydrous

      
      , and filter.
      
  • Isolation: Remove the solvent under vacuum. The residue is the crude amide.

  • Final Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane to obtain pure 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide .

Part 3: Visualization & Logic

The following diagram illustrates the synthetic workflow and the critical decision points (QA/QC) required to ensure the integrity of the final compound.

SynthesisWorkflow Start Start: Raw Materials (Itaconic Acid + 4-Ethylaniline) Reaction1 Phase 1: Cyclization (Reflux in Water/Toluene) Start->Reaction1 Molar Eq 1:1 Intermediate Intermediate: 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Reaction1->Intermediate Cyclization QC1 QC Check 1: Melting Point & HPLC Purity Intermediate->QC1 Isolation Activation Phase 2a: Activation (SOCl2 + DMF cat.) QC1->Activation Pass AcylChloride Intermediate: Acid Chloride Species Activation->AcylChloride -SO2, -HCl Ammonolysis Phase 2b: Ammonolysis (NH3 in DCM) AcylChloride->Ammonolysis +NH3 Workup Work-up & Purification (Extraction + Recrystallization) Ammonolysis->Workup Precipitation FinalProduct Final Product: 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide Workup->FinalProduct Yield Calculation

Caption: Logical workflow for the synthesis of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide, including critical QC checkpoints.

Part 4: Safety & Handling (Professional Laboratory Context)

This protocol involves the use of corrosive reagents (Thionyl Chloride) and irritants (aromatic amines).

  • Engineering Controls: All operations involving Thionyl Chloride and Ammonia must be performed in a functioning chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Waste Disposal: Aqueous waste containing aromatic amines must be segregated and treated as hazardous organic waste.

Part 5: References

  • PubChem. (n.d.). 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound).[1][2][3][4][6] National Library of Medicine. Retrieved from [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemical Technology, 65(1), 57-62. (Provides the methodological basis for the cyclization of itaconic acid with aniline derivatives). Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Optimal Solvent Selection for Dissolving 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Abstract: The selection of an appropriate solvent is a critical, foundational step in chemical research and pharmaceutical development, profoundly influencing reaction kinetics, crystallization, and formulation efficacy....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The selection of an appropriate solvent is a critical, foundational step in chemical research and pharmaceutical development, profoundly influencing reaction kinetics, crystallization, and formulation efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide. We will dissect the molecule's structural attributes to predict its solubility behavior, propose a strategic framework for solvent screening based on physicochemical principles, and provide a detailed, validated protocol for the experimental determination of thermodynamic solubility. The objective is to empower researchers with a logical, evidence-based methodology to move beyond trial-and-error, ensuring reproducibility and accelerating development timelines.

Molecular Analysis & Theoretical Solubility Profile

To rationally select a solvent, we must first understand the solute. The structure of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide is characterized by a distinct amphiphilic nature, possessing both polar and non-polar regions.

  • Chemical Structure:

    • IUPAC Name: 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide

    • Molecular Formula: C₁₃H₁₆N₂O₂

    • Key Functional Groups:

      • Ethylphenyl Group: A non-polar, hydrophobic aromatic ring that will primarily interact through van der Waals forces.

      • Lactam (5-oxopyrrolidine): A polar, cyclic amide. The carbonyl oxygen is a strong hydrogen bond acceptor.

      • Primary Carboxamide Group: A highly polar group capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via C=O).

This duality is the central challenge. The bulky, non-polar ethylphenyl group will hinder solubility in highly polar solvents like water, while the polar lactam and carboxamide moieties will prevent dissolution in purely non-polar solvents like hexane. Therefore, the ideal solvent will likely possess a balanced polarity, capable of engaging with both ends of the molecule.

Theoretical Framework: "Like Dissolves Like" & Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" suggests that a solute will dissolve best in a solvent that has a similar polarity. A more quantitative approach is provided by Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter (δt) into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar intermolecular forces.

  • δH: Energy from hydrogen bonds.[1][2]

For a solvent to be effective, its (δD, δP, δH) coordinates in "Hansen space" should be close to those of the solute.[3][4] While determining the precise HSP of a novel compound requires extensive experimentation, we can infer that 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide will have significant δP and δH contributions from its amide and lactam functions, and a moderate δD contribution from the ethylphenyl group. This theoretical grounding strongly suggests that polar aprotic solvents and some polar protic solvents are the most promising candidates.

A Strategic Framework for Solvent Screening

A systematic, rather than random, approach to solvent screening saves time, resources, and generates more reliable data. The following workflow is recommended.

G cluster_0 Phase 1: Theoretical Analysis cluster_1 Phase 2: Candidate Selection cluster_2 Phase 3: Experimental Verification cluster_3 Phase 4: Optimization A Analyze Solute Structure (Functional Groups, Polarity) B Predict Solubility Profile (HSP, Polarity Index) A->B Informs C Select Diverse Candidate Solvents (Polar Aprotic, Polar Protic, etc.) B->C D Consider Safety & Process Constraints (ICH Guidelines, Boiling Point) C->D Refines E Perform Shake-Flask Solubility Assay D->E F Quantify Concentration (HPLC, UV-Vis) E->F Generates Samples for G Analyze & Compare Data F->G H Select Optimal Solvent(s) for Application G->H I Optional: Test Co-Solvent Mixtures H->I

Caption: Strategic workflow for systematic solvent selection.

Candidate Solvent Selection

Based on the molecular analysis, a curated list of solvents should be tested. The selection should span different solvent classes while also considering practical and safety aspects, such as those outlined in the ICH Q3C guidelines for residual solvents in pharmaceuticals.[5][6][7]

Solvent ClassCandidate SolventRationale & ConsiderationsBoiling Point (°C)ICH Class[5][8]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent dissolving power for polar compounds; common for stock solutions. High boiling point can be difficult to remove.189Class 3
N,N-Dimethylformamide (DMF)Strong solubilizing agent, similar to DMSO.153Class 2
N-Methyl-2-pyrrolidone (NMP)Excellent solubilizer, particularly for compounds with amide groups.[9][10]202Class 2
Acetonitrile (ACN)Medium polarity, volatile, common HPLC mobile phase component.82Class 2
Tetrahydrofuran (THF)Good for moderately polar compounds, can form peroxides.66Class 2
Polar Protic Ethanol (EtOH)Can hydrogen bond with the solute. Safer, "greener" option.[11]78Class 3
Isopropanol (IPA)Similar to ethanol, slightly less polar.82Class 3
WaterUnlikely to be a good solvent alone due to the hydrophobic ethylphenyl group, but essential as a baseline and for co-solvent studies.100-
Non-Polar TolueneIncluded as a negative control to confirm the necessity of polar interactions.111Class 2

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium saturation point of a compound in a solvent at a given temperature.[12][13][14][15]

Objective: To accurately quantify the solubility of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide in a range of selected solvents at a controlled temperature (e.g., 25 °C).

Materials & Equipment:

  • 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide (solid, pure)

  • Candidate solvents (high-purity grade)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Protocol Steps:

  • Preparation of Saturated Solutions: a. For each solvent, add an excess amount of solid 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide to a 2 mL glass vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. This ensures saturation.[13] A starting point is ~10-20 mg of compound in 1 mL of solvent. b. Tightly cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials on a temperature-controlled orbital shaker set to 25 °C. b. Shake the vials at a moderate speed (e.g., 250 rpm) for at least 24 hours. This duration is crucial for ensuring that the system reaches thermodynamic equilibrium.[12][16] For some compounds, 48-72 hours may be necessary; this should be validated if time permits.

  • Sample Collection and Preparation: a. After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to sediment. b. Carefully draw the supernatant (the clear liquid layer) into a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility. d. Precisely dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve. Perform serial dilutions if necessary.

  • Quantification: a. Method of Choice: HPLC with UV detection is the preferred method due to its high specificity and sensitivity.[17][18][19] b. Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the same diluent used for the samples. c. Analysis: Inject the standards and the diluted samples onto the HPLC system. d. Calculation: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve. Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor. Express the final solubility in mg/mL or mol/L.

Data Interpretation & Optimal Solvent Selection

The "optimal" solvent is application-dependent.

  • For Chemical Synthesis: A solvent that provides high solubility at the reaction temperature and low solubility at a lower temperature may be ideal for facilitating both the reaction and subsequent crystallization.

  • For Analytical Chemistry (e.g., Stock Solutions): The solvent that provides the highest solubility and long-term stability is preferred. DMSO is a common choice for this purpose.

  • For Formulation: The choice is constrained by toxicity and regulatory acceptance. Solvents from ICH Class 3 are strongly preferred over Class 2.[20][21] Co-solvent systems (e.g., ethanol/water) are often developed to balance solubility with safety.[22]

The experimental data will allow for a rank-ordering of solvents based on their dissolving power. This empirical data, when combined with the practical considerations of boiling point, viscosity, safety, and cost, enables a rational and defensible selection of the truly optimal solvent for the intended application. Advanced computational tools like COSMO-RS can also be used to predict solubility and complement experimental findings, potentially reducing the experimental workload.[23][24][25][26][27]

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. Google Search.
  • Hansen Solubility Parameter System. Google Search.
  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. ICH. [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Q3C: New Version of the Guideline for Residual Solvents published. ECA Academy. [Link]

  • Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Google Search.
  • Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. [Link]

  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Google Search.
  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]

  • Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]

  • COSMO-RS: predict solubilities & fluid thermodynamics. SCM. [Link]

  • ICH Q3C (R9) Guideline on impurities. EMA. [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. ResearchGate. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • HSP for Beginners. Hansen Solubility Parameters. [Link]

  • Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. ACS Publications. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]

  • Shake-Flask Solubility Assay. Bienta. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Google Search.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Link]

  • Renewable Solvent Selection in Medicinal Chemistry. Google Search.
  • Solvent Selection Guide. University of York. [Link]

  • Solvent Selection Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. Google Search.
  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH. [Link]

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Scite.ai. [Link]

Sources

Method

Application Note: Chemoselective Synthesis of N-(4-Ethylphenyl)itaconimide via Dehydrative Cyclization

[1] Introduction & Scope This application note details the protocol for the synthesis of N-(4-ethylphenyl)itaconimide (NEPI) via the cyclization of itaconic acid derivatives with 4-ethylaniline. N-substituted itaconimide...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

This application note details the protocol for the synthesis of N-(4-ethylphenyl)itaconimide (NEPI) via the cyclization of itaconic acid derivatives with 4-ethylaniline.

N-substituted itaconimides are a critical class of monomers used to enhance the thermal stability and glass transition temperature (


) of styrenic and acrylic polymers. Unlike maleimides, itaconimides possess an exo-cyclic double bond, which imparts unique radical polymerization kinetics and post-polymerization modification capabilities.

The primary challenge in this synthesis is the chemoselectivity of the cyclization step. The itaconic moiety is prone to two major side reactions:

  • Isomerization: Base-catalyzed migration of the double bond to form citraconimides (methyl-substituted maleimides), which are thermodynamically more stable but less reactive in copolymerization.[1]

  • Polymerization: Thermal radical polymerization of the monomer during the high-heat dehydration step.[1]

This guide presents a Chemical Dehydration Method using acetic anhydride and sodium acetate.[1][2][3] This pathway is selected for its reliability in preserving the exo-methylene architecture and minimizing isomerization compared to thermal azeotropic methods.[1]

Mechanistic Pathway[1]

The reaction proceeds via a two-stage mechanism:[1][4]

  • Nucleophilic Acyl Substitution: The amino group of 4-ethylaniline attacks the carbonyl carbon of itaconic anhydride (generated in situ or pre-formed) to yield the N-(4-ethylphenyl)itaconamic acid intermediate.[1]

  • Dehydrative Cyclization: In the presence of a dehydrating agent (acetic anhydride) and a weak base catalyst (sodium acetate), the amic acid undergoes ring closure to form the five-membered imide ring.

Figure 1: Reaction Mechanism & Pathway[1][4]

ReactionMechanism Reactants Itaconic Anhydride + 4-Ethylaniline Intermediate Intermediate: N-(4-ethylphenyl)itaconamic acid Reactants->Intermediate Nucleophilic Attack (Acetone/RT) Transition Transition State: O-Acyl Imidate Intermediate->Transition Ac2O / NaOAc Activation Product Product: N-(4-ethylphenyl)itaconimide Transition->Product Cyclization (- AcOH) SideProduct Side Product: Citraconimide (Isomer) Transition->SideProduct Isomerization (High T / Strong Base)

Caption: The pathway proceeds from the amic acid intermediate to the imide. Control of temperature and basicity prevents the thermodynamic shift to the citraconimide isomer.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][5]Role
Itaconic Anhydride 112.081.0Electrophile
4-Ethylaniline 121.181.0Nucleophile
Acetic Anhydride 102.091.5Dehydrating Agent
Sodium Acetate (anhydrous) 82.030.15Catalyst
Hydroquinone 110.110.5 wt%Radical Inhibitor
Acetone -SolventMedium (Step 1)

Safety Note: 4-Ethylaniline is toxic and a potential methemoglobinemia inducer.[1] Itaconic anhydride is a sensitizer.[1] Perform all operations in a fume hood.

Step-by-Step Methodology
Step 1: Formation of the Amic Acid Intermediate
  • Dissolution: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 11.2 g (100 mmol) of Itaconic Anhydride in 50 mL of anhydrous acetone.

  • Addition: Dissolve 12.1 g (100 mmol) of 4-Ethylaniline in 20 mL of acetone. Add this solution dropwise to the flask over 30 minutes.

    • Observation: The reaction is exothermic.[1] A white precipitate (the amic acid) typically forms immediately.[1]

  • Maturation: Stir the slurry at room temperature for 2 hours to ensure complete conversion.

  • Isolation (Optional but Recommended): Filter the solid amic acid, wash with cold acetone, and dry. Note: Proceeding directly (one-pot) is possible but isolating the intermediate yields a purer final product.

Step 2: Chemical Cyclization[1]
  • Resuspension: Transfer the dried amic acid back to the flask. Add 30 mL of Acetic Anhydride .

  • Catalysis: Add 1.2 g of anhydrous Sodium Acetate and 50 mg of Hydroquinone (inhibitor).

  • Heating: Heat the mixture to 90°C for 2–3 hours.

    • Critical Control: Do not exceed 100°C. Higher temperatures favor the isomerization to the citraconic derivative.

    • Endpoint: The solution will turn clear/brownish.[1][2][3] Monitor by TLC (Silica, Hexane:EtOAc 7:3) until the polar amic acid spot disappears.[1]

  • Quenching: Cool the mixture to room temperature and pour slowly into 200 mL of ice-cold water with vigorous stirring. The crude imide will precipitate.[1]

Step 3: Purification[1]
  • Filtration: Collect the precipitate by vacuum filtration.[1][6]

  • Washing: Wash with saturated sodium bicarbonate (to remove acetic acid) followed by excess water.[1]

  • Recrystallization: Recrystallize from Ethanol/Water (4:1) or Cyclohexane to obtain white crystalline needles.[1]

Figure 2: Experimental Workflow

Workflow Start Start: Weigh Reagents Step1 Step 1: Amic Acid Formation (Acetone, 25°C, 2h) Start->Step1 Filter1 Isolate Intermediate (Filtration) Step1->Filter1 Step2 Step 2: Cyclization (Ac2O, NaOAc, 90°C) Filter1->Step2 Quench Quench in Ice Water Step2->Quench Purify Recrystallization (EtOH/H2O) Quench->Purify

Caption: Operational workflow emphasizing the isolation of the intermediate to remove unreacted amines before cyclization.

Characterization & Quality Control

Successful synthesis is confirmed by the presence of the imide ring and the retention of the exo-cyclic double bond.

TechniqueParameterExpected ValueDiagnostic Significance
FT-IR C=O Stretch1710, 1770 cm⁻¹Characteristic imide doublet (sym/asym stretch).
¹H-NMR Vinyl Protons

5.60 (s), 6.40 (s) ppm
Singlets confirm itaconimide structure. (Methyl quartet at ~2.1 ppm would indicate citraconimide impurity).[1]
¹H-NMR Ethyl Group

1.2 (t), 2.6 (q) ppm
Confirms incorporation of 4-ethylaniline.[7]
Melting Point Range95–98°CSharp range indicates high purity.[1]

Troubleshooting & Optimization

Controlling Isomerization

The migration of the double bond into the ring (forming the citraconimide) is the most common failure mode.

  • Cause: Reaction temperature >100°C or excessive basicity.[1]

  • Solution: Strictly maintain 90°C. Reduce NaOAc loading if isomerization persists.

Preventing Polymerization

Itaconimides are reactive monomers.[1]

  • Symptom: Insoluble, gummy material during workup.

  • Solution: Ensure hydroquinone or MEHQ (monomethyl ether hydroquinone) is present during the heating step.[1] Avoid sparging with oxygen-free gas, as phenolic inhibitors often require trace oxygen to function effectively; however, for this specific synthesis, an air atmosphere is generally sufficient.

Yield Improvement
  • Issue: Low precipitation yield upon water quench.[1]

  • Solution: The product may be slightly soluble in acidic water.[1] Neutralize the filtrate with NaHCO₃ to precipitate the remaining product.

References

  • Oishi, T., et al. "Synthesis and Polymerization of N-Substituted Itaconimides." Polymer Journal, vol. 13, 1981.

  • Cava, M. P., et al. "N-Phenylmaleimide."[1][6] Organic Syntheses, Coll.[6] Vol. 5, p. 944, 1973. (Standard protocol adapted for itaconimides).

  • Galant, C., et al. "Biobased N-substituted Itaconimides: Synthesis and properties."[1] European Polymer Journal, 2020. (Modern green chemistry variations).

  • PubChem Compound Summary. "N-(4-Ethylphenyl)acetamide derivatives and related structures."

(Note: While specific literature on the 4-ethyl derivative is niche, the chemistry is strictly analogous to the well-cited N-phenylitaconimide protocols listed above.)

Sources

Application

Application Note: Pharmacological Profiling of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Executive Summary & Compound Rationale This application note details the in vitro characterization protocols for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide (referred to herein as EP-OPC ). This compound represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

This application note details the in vitro characterization protocols for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide (referred to herein as EP-OPC ). This compound represents a critical scaffold in medicinal chemistry, belonging to the class of


-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Scientific Significance: The


-lactam (5-oxopyrrolidine) core functions as a rigid peptide mimetic, constraining the spatial orientation of the carboxamide group. The addition of the 4-ethylphenyl  moiety introduces specific lipophilicity (LogP modulation), enhancing membrane permeability compared to its unsubstituted analogs. Research indicates this scaffold exhibits dual pharmacological potential:
  • Antimicrobial Activity: Specifically against Gram-positive pathogens (e.g., S. aureus), potentially via cell wall synthesis interference or MmpL3 inhibition in mycobacteria.

  • Anticancer Properties: Cytotoxicity against lung adenocarcinoma (A549) lines, often correlated with Carbonic Anhydrase (CA) inhibition.

Chemical Properties & Reagent Preparation[1][2][3][4][5]

Before initiating biological assays, correct solubilization is critical due to the hydrophobic nature of the ethylphenyl group.

Physicochemical Profile
PropertyValueNote
Molecular Formula

Molecular Weight ~232.28 g/mol
Solubility (Water) Low (< 0.1 mg/mL)Requires organic co-solvent.
Solubility (DMSO) High (> 20 mg/mL)Preferred stock solvent.
Stability Hydrolytically stableStable at pH 7.4 for >24h.
Stock Solution Protocol

Objective: Prepare a 10 mM Master Stock.

  • Weigh 2.32 mg of EP-OPC powder.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until clear.

  • Sterilization: Pass through a 0.22

    
    m PTFE syringe filter. Do not use Nylon filters as they may bind the compound.
    
  • Storage: Aliquot into amber vials and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol A: Antimicrobial Susceptibility Profiling (MIC/MBC)

Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria. The ethylphenyl group enhances penetration through the peptidoglycan layer, making this assay the primary screen for efficacy.

Experimental Design (Graphviz)

MIC_Workflow Stock EP-OPC Stock (10 mM in DMSO) Dilution Serial Dilution (Muller-Hinton Broth) Stock->Dilution Dilute to 2x final conc Plate 96-Well Plate Incubation (37°C, 24h) Dilution->Plate 100 µL/well Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate 100 µL/well Readout Resazurin Assay (Fluorescence/Color) Plate->Readout Add dye + 4h incubation

Figure 1: Workflow for broth microdilution assay using resazurin viability staining.

Step-by-Step Methodology

Materials:

  • Mueller-Hinton Broth (MHB)

  • Staphylococcus aureus (ATCC 29213 or clinical isolates)

  • Resazurin sodium salt (0.01% solution)

  • Positive Control: Vancomycin

  • Vehicle Control: 1% DMSO in MHB

Procedure:

  • Inoculum Prep: Adjust overnight bacterial culture to 0.5 McFarland standard, then dilute 1:100 in MHB to achieve

    
     CFU/mL.
    
  • Compound Dilution:

    • Prepare a 200

      
      M  intermediate working solution of EP-OPC in MHB (Final DMSO < 2%).
      
    • Perform 2-fold serial dilutions in a 96-well plate (Columns 1-10).

  • Assay Assembly:

    • Add 100

      
      L of diluted compound to respective wells.
      
    • Add 100

      
      L of bacterial inoculum to all wells.
      
    • Final Test Range: 100

      
      M to 0.19 
      
      
      
      M.
  • Controls:

    • Column 11: Growth Control (Bacteria + MHB + 1% DMSO).

    • Column 12: Sterility Control (MHB only).

  • Incubation: 37°C for 20-24 hours.

  • Readout: Add 30

    
    L Resazurin solution. Incubate 2-4 hours.
    
    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

  • Calculation: MIC is the lowest concentration preventing the Blue-to-Pink color shift.

Protocol B: Cytotoxicity & Anticancer Screening (A549 Model)

Rationale: 5-oxopyrrolidine derivatives have shown selective toxicity against lung adenocarcinoma (A549). This assay validates the "therapeutic window"—ensuring the compound kills cancer cells without obliterating healthy fibroblasts (e.g., NIH/3T3).

Plate Layout & Data Structure
RowCol 1-2 (Ctrl)Col 3-4 (Low)Col 5-6 (Med)Col 7-8 (High)Col 9-10 (Ref)Col 11-12 (Blank)
A-C DMSO Vehicle1

M EP-OPC
10

M EP-OPC
100

M EP-OPC
DoxorubicinMedia Only
D-F DMSO Vehicle1

M EP-OPC
10

M EP-OPC
100

M EP-OPC
DoxorubicinMedia Only
MTS Assay Procedure
  • Seeding: Seed A549 cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Remove old media. Add 100

    
    L fresh media containing EP-OPC (diluted from DMSO stock).
    
    • Critical: Maintain DMSO concentration constant (0.5%) across all wells to avoid solvent toxicity artifacts.

  • Exposure: Incubate for 48 or 72 hours at 37°C, 5%

    
    .
    
  • Development: Add 20

    
    L MTS reagent (Promega CellTiter 96®). Incubate 1-3 hours.
    
  • Quantification: Measure Absorbance at 490 nm.

  • Analysis: Calculate % Cell Viability relative to Vehicle Control.

    
    
    

Protocol C: Mechanistic Validation (Carbonic Anhydrase Inhibition)

Rationale: The carboxamide moiety on the pyrrolidinone ring can act as a zinc-binding group (ZBG), inhibiting Carbonic Anhydrase (CA) isoforms (specifically CA IX, overexpressed in hypoxic tumors). This assay confirms if the observed anticancer activity is mechanistically linked to pH regulation disruption.

Mechanism Diagram (Graphviz)

CA_Inhibition EP_OPC EP-OPC (Inhibitor) Enzyme Carbonic Anhydrase (CA) (Active Site Zn2+) EP_OPC->Enzyme Binds Zn2+ Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Inhibition Product p-Nitrophenol (Yellow, Abs 405nm) Enzyme->Product Hydrolysis (Fast) Substrate p-Nitrophenyl Acetate (Substrate) Substrate->Product Complex->Product Blocked

Figure 2: Esterase activity assay. EP-OPC inhibits CA, preventing the hydrolysis of p-Nitrophenyl acetate into the yellow chromophore p-Nitrophenol.

Esterase Activity Assay Protocol
  • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCAII) or IX.

  • Substrate: 3 mM p-Nitrophenyl acetate (p-NpA) in acetone (freshly prepared).

  • Reaction Mix (per well in 96-well plate):

    • 80

      
      L Buffer
      
    • 10

      
      L EP-OPC (Variable conc) or Acetazolamide (Positive Ctrl)
      
    • 10

      
      L Enzyme solution (5 units/well)
      
  • Pre-incubation: 10 mins at 25°C to allow inhibitor binding.

  • Start: Add 100

    
    L Substrate solution.
    
  • Kinetic Read: Measure Absorbance at 405 nm every 60 seconds for 30 minutes.

  • Result: The slope of the linear portion (

    
    ) represents activity. Lower slope = Higher Inhibition.
    

References

  • Serkov, S. A., et al. (2023).[1] "Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids." ResearchGate.[1] Available at: [Link]

  • Zirguleviciute, Z., et al. (2014).[2] "Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Evaluation of Their Antibacterial Activity." Chemical Technology. Available at: [Link]

  • Popiołek, Ł. (2017). "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. (Contextual grounding for carboxamide/hydrazide pharmacophores).
  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Mechanistic grounding for CA inhibition assays).

Disclaimer: This Application Note is for research use only. 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide is not approved for diagnostic or therapeutic use in humans.

Sources

Method

Technical Application Note: Advanced Formulation Strategies for Oxopyrrolidine Carboxamides

Focus Compound Class: 2-oxo-1-pyrrolidineacetamide derivatives (e.g., Levetiracetam, Brivaracetam) Executive Summary & Chemical Basis Oxopyrrolidine carboxamides represent a critical class of antiepileptic drugs (AEDs) c...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound Class: 2-oxo-1-pyrrolidineacetamide derivatives (e.g., Levetiracetam, Brivaracetam)

Executive Summary & Chemical Basis

Oxopyrrolidine carboxamides represent a critical class of antiepileptic drugs (AEDs) characterized by a highly water-soluble pyrrolidone ring structure. The archetype of this class, Levetiracetam ((S)-


-ethyl-2-oxo-1-pyrrolidineacetamide), and its high-affinity analog Brivaracetam , present unique formulation challenges despite their favorable solubility profiles.

This guide addresses the dichotomy of these molecules: while their high aqueous solubility aids bioavailability, it complicates controlled release engineering and creates hygroscopic stability risks during manufacturing. We provide validated protocols for high-load oral solid dosage forms and stable parenteral solutions, grounded in the minimization of hydrolytic degradation.

Physicochemical Profile (Pre-formulation)

Understanding the molecule is the first step to successful formulation.

PropertyLevetiracetam (Archetype)Formulation Impact
Solubility ~1040 mg/mL (Freely Soluble)High risk of "dose dumping" in ER formulations; requires robust polymer matrices.
Hygroscopicity Moderate to HighGranules may become sticky; requires humidity control (<45% RH) during tableting.
pKa ~ -1 (Amide nitrogen)Non-ionizable in physiological range; pH-independent solubility.
Partition Coeff. Log P ~ -0.6 (Hydrophilic)Excellent absorption but requires binders for granule cohesion.
Stability Hydrolysis-proneThe amide side chain hydrolyzes to the carboxylic acid derivative at extreme pH.[1]

Mechanism of Degradation: Hydrolysis

The primary stability risk for oxopyrrolidine carboxamides is the hydrolysis of the primary amide group into a carboxylic acid (e.g., (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid). This reaction is acid/base catalyzed.[2]

Formulation Rule: Aqueous formulations must be buffered between pH 5.0 and 6.5 to minimize the rate of hydrolysis (k_obs).

HydrolysisPathway Parent Oxopyrrolidine Carboxamide (Active Drug) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ or OH- Degradant Carboxylic Acid Derivative (Inactive Impurity) Intermediate->Degradant Amide Bond Cleavage Ammonia Ammonia (Byproduct) Intermediate->Ammonia

Figure 1: The primary degradation pathway. Formulation pH must be controlled to prevent the cleavage of the amide bond shown above.

Protocol A: High-Shear Wet Granulation (Oral Solids)

Direct compression is often unsuitable for high-dose Levetiracetam tablets (e.g., 500mg, 750mg, 1000mg) due to poor flowability and high drug loading requirements (>70% w/w). Wet granulation is the industry standard to ensure content uniformity and compressibility.

Formulation Composition (1000 mg Strength)
IngredientFunction% w/wRationale
Levetiracetam API83.3%High load requires efficient binding.
Povidone (PVP K-30) Binder3.0%Excellent compatibility; soluble in water/ethanol.
Colloidal Silicon Dioxide Glidant0.5%Improves flow of the fine API powder.
Crospovidone Disintegrant4.0%"Superdisintegrant" for rapid release.
Magnesium Stearate Lubricant1.0%Prevents sticking to punches.
Purified Water Granulating Fluidq.s.[3]Solvent for binder (removed during drying).
Step-by-Step Manufacturing Workflow

Step 1: Pre-Blending

  • Pass Levetiracetam and Colloidal Silicon Dioxide through a #40 mesh sieve to break up lumps.

  • Load into a High-Shear Mixer Granulator (HSMG).

  • Mix at Impeller: 150 RPM / Chopper: Off for 5 minutes. Note: Pre-blending with glidant coats the API particles, improving wettability.

Step 2: Binder Addition (The Critical Step)

  • Dissolve Povidone K-30 in Purified Water (approx. 15-20% solid content).

  • Add binder solution to the HSMG over 3-4 minutes with Impeller: 200 RPM / Chopper: 1500 RPM .

  • End Point Determination: The mass should have a "snowball" consistency—holds together when squeezed but breaks upon slight pressure.

Step 3: Wet Milling & Drying

  • Pass wet mass through a 6.35 mm screen (Co-Mill) to ensure uniform drying.

  • Dry in Fluid Bed Dryer (FBD) at Inlet Temp: 60°C .

  • Critical Control Point: Monitor Loss on Drying (LOD). Target LOD: 1.5% - 2.5% .

    • Warning: Over-drying (<1.0%) leads to capping. Under-drying (>3.0%) causes picking/sticking.

Step 4: Final Blending & Compression

  • Sift dried granules through #20 mesh.

  • Add Crospovidone (extra-granular) and blend for 10 mins.

  • Add Magnesium Stearate (sifted #60) and blend for only 2 minutes .

    • Causality: Magnesium stearate is hydrophobic. Over-blending coats the hydrophilic granules, retarding dissolution.

  • Compress using oval tooling.[4] Target Hardness: 15-20 kP.

GranulationProcess RawMat Raw Material Dispensing DryMix Dry Mixing (HSMG) API + Glidant RawMat->DryMix BinderAdd Binder Addition (PVP Solution) DryMix->BinderAdd WetMass Wet Massing (High Shear) BinderAdd->WetMass Drying Fluid Bed Drying (Target LOD 2%) WetMass->Drying Sizing Sizing / Milling (#20 Mesh) Drying->Sizing Lubrication Lubrication (Mag Stearate) Sizing->Lubrication Compression Compression (Rotary Press) Lubrication->Compression

Figure 2: High-Shear Wet Granulation workflow designed to manage high-drug-load flowability issues.

Protocol B: Parenteral Formulation (IV Injection)

For acute seizure management, an intravenous formulation is required. The challenge here is maintaining pH stability to prevent hydrolysis during autoclaving or shelf storage.

Target Product Profile:

  • Concentration: 10 mg/mL (Brivaracetam) or 100 mg/mL (Levetiracetam).

  • pH: 5.5 ± 0.2 (Buffered).

  • Tonicity: 280-300 mOsm/kg (Isotonic).

Buffer System Selection

Acetate buffer is superior to phosphate for this class of compounds because its buffering capacity peaks near pH 4.75, providing robust protection in the 5.0–6.0 range where the amide bond is most stable.

Compounding Protocol (Aseptic Processing)
  • Vehicle Preparation:

    • Collect Water for Injection (WFI) at 80°C (to ensure bioburden control), then cool to 25°C under nitrogen sparging.

    • Why Nitrogen? Although oxidation is not the primary degradation pathway, removing oxygen minimizes trace radical formation that could catalyze ring opening.

  • Buffer & Salt Addition:

    • Add Sodium Acetate Trihydrate (Buffer agent).

    • Add Sodium Chloride (Tonicity agent) to achieve 0.9% w/v equivalence.[5]

    • Stir until completely dissolved.

  • API Solubilization:

    • Add the Oxopyrrolidine Carboxamide API. Stir for 20 minutes.

    • Check: Solution should be clear and colorless.[6]

  • pH Adjustment (Critical):

    • Measure pH.[1][4][5][7][8][9]

    • Adjust to pH 5.5 using Glacial Acetic Acid (10% solution) or NaOH.

    • Warning: Do not drift above pH 6.5, as hydrolytic degradation accelerates exponentially.

  • Filtration & Filling:

    • Pre-filtration: 0.45 µm PVDF filter.

    • Sterile Filtration: 0.22 µm PES (Polyethersulfone) filter. PES is preferred for low protein binding and high flow rates.

    • Fill into Type I glass vials.

  • Sterilization:

    • Terminal Sterilization: Autoclave at 121°C for 15 minutes.

    • Validation: Verify impurity levels (Acid derivative) post-autoclave. If >0.2%, switch to Aseptic Fill/Finish without terminal heat.

Analytical Validation (HPLC)

To validate the formulation, a stability-indicating HPLC method is required to separate the parent amide from the acid hydrolysis product.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 1.4 g/L Potassium Dihydrogen Phosphate + 0.6 g/L Sodium 1-Heptanesulfonate (Ion pairing agent), adjusted to pH 2.8.

    • Ratio: Buffer:Acetonitrile (92:8 v/v).[10]

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 205 nm .

    • Note: These compounds lack strong chromophores. 205 nm is required for sensitivity, but requires high-purity solvents to avoid baseline noise.

References

  • U.S. National Library of Medicine. (2024). Levetiracetam - Compound Summary (CID 5284583). PubChem. [Link]

  • UCB Pharma. (2016). Briviact (brivaracetam) Injection Prescribing Information.[5][6][11][12] FDA Access Data. [Link]

  • Surjyan, N., et al. (2016). Formulation and Evaluation of Levetiracetam Extended Release Tablets. International Journal of Pharmaceutical Sciences Review and Research, 41(1), 260-266.[4] [Link]

  • European Medicines Agency (EMA). (2005). Scientific Discussion: Keppra (Levetiracetam). EMEA.[4][5] [Link]

  • United States Pharmacopeia (USP). (2023). Levetiracetam Monograph: Dissolution and Impurity Testing. USP-NF Online. (Requires Subscription - General Reference).
  • BenchChem. (2025).[1] Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions. Technical Support Center. ]">https://benchchem.com[1]

Sources

Application

Scalable Synthesis of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a scalable and efficient synthetic route for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide, a key scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a scalable and efficient synthetic route for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide, a key scaffold in medicinal chemistry. The protocols provided are designed for robust and reproducible synthesis, with a focus on scalability for potential drug development applications.

Introduction and Retrosynthetic Analysis

The 5-oxopyrrolidine-3-carboxamide core is a prevalent motif in a variety of biologically active compounds, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The strategic incorporation of a 4-ethylphenyl group at the N-1 position can significantly influence the pharmacokinetic and pharmacodynamic profile of the resulting molecule. This guide outlines a practical and scalable approach to synthesize the title compound, starting from readily available commercial reagents.

A logical retrosynthetic analysis suggests a two-step approach. The primary disconnection is at the amide bond, leading to the key intermediate, 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and ammonia. This carboxylic acid intermediate can be synthesized through a Michael addition of 4-ethylaniline to itaconic acid, followed by an intramolecular cyclization. This approach is advantageous due to the use of inexpensive starting materials and conditions that are amenable to large-scale production.

Synthetic Pathway Overview

The overall synthetic strategy is depicted in the following diagram:

Synthetic Pathway 4-Ethylaniline 4-Ethylaniline Intermediate 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid 4-Ethylaniline->Intermediate Michael Addition & Cyclization Itaconic_Acid Itaconic Acid Itaconic_Acid->Intermediate Target_Molecule 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide Intermediate->Target_Molecule Amide Formation Ammonia Ammonia Ammonia->Target_Molecule

Caption: Overall synthetic route for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide.

Experimental Protocols

Part 1: Synthesis of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is adapted from established procedures for the synthesis of analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[4][5] The reaction of an aniline with itaconic acid in a suitable solvent, such as water, provides a green and scalable method for the synthesis of the key carboxylic acid intermediate.

Materials and Reagents:

  • 4-Ethylaniline

  • Itaconic acid

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethylaniline (1.0 eq), itaconic acid (1.05 eq), and deionized water to achieve a 0.5 M concentration of 4-ethylaniline.

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate of the product may form.

    • Acidify the mixture to pH 1-2 with concentrated HCl. This will protonate the carboxylic acid and any unreacted aniline.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a solid.

Part 2: Synthesis of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide

This part of the protocol describes the conversion of the carboxylic acid intermediate to the final carboxamide product. A common and effective method is to first convert the carboxylic acid to its acid chloride, followed by reaction with ammonia.

Materials and Reagents:

  • 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser, magnetic stirrer, and a drying tube

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Formation of the Acid Chloride:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise via an addition funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution in an ice bath.

    • Slowly add the ammonia solution (2.5 eq) dropwise. A precipitate will likely form.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Data Summary

The following table summarizes the expected data for the key compounds in this synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acidC₁₃H₁₅NO₃233.2680-95White solid
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamideC₁₃H₁₆N₂O₂232.2875-90Off-white solid

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis.

Experimental Workflow cluster_part1 Part 1: Carboxylic Acid Synthesis cluster_part2 Part 2: Carboxamide Synthesis P1_Start Mix 4-Ethylaniline & Itaconic Acid in Water P1_React Reflux Reaction (12-24h) P1_Start->P1_React P1_Workup Acidify, Extract with Ethyl Acetate P1_React->P1_Workup P1_Purify Recrystallize P1_Workup->P1_Purify P1_Product 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid P1_Purify->P1_Product P2_Start Suspend Carboxylic Acid in DCM P1_Product->P2_Start Use as starting material P2_AcidChloride Add Thionyl Chloride (Acid Chloride Formation) P2_Start->P2_AcidChloride P2_Amidation React with Ammonia Solution P2_AcidChloride->P2_Amidation P2_Workup Aqueous Work-up & Extraction P2_Amidation->P2_Workup P2_Purify Recrystallize or Column Chromatography P2_Workup->P2_Purify P2_Product 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide P2_Purify->P2_Product

Caption: Step-by-step workflow for the synthesis of the target molecule.

Discussion of Scalability and Scientific Rationale

The presented synthetic route was designed with scalability in mind. The initial reaction between 4-ethylaniline and itaconic acid in water is a significant advantage for large-scale synthesis, as it avoids the use of volatile and flammable organic solvents.[4][5] The work-up procedure is straightforward, involving simple extractions and crystallizations.

The conversion of the carboxylic acid to the carboxamide via the acid chloride is a classic and reliable method. While the use of thionyl chloride requires appropriate handling due to its corrosive nature, it is a common industrial reagent. For even larger scales, alternative amide coupling reagents could be explored to avoid the generation of HCl gas. However, for most laboratory and pilot plant scales, the described protocol is robust and efficient.

The choice of purification by recrystallization is highly desirable for scalable synthesis as it is generally more cost-effective and easier to implement on a large scale compared to column chromatography.

Conclusion

This application note provides a detailed and scalable synthetic protocol for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide. The two-step synthesis is efficient, utilizes readily available starting materials, and employs reaction conditions that are amenable to scale-up. The provided protocols and scientific rationale will be a valuable resource for researchers and professionals in the field of drug discovery and development.

References

  • Tumosienė, I., Kantminienė, K., Jonuškienė, I., Peleckis, A., Šerpytis, S., & Mickevičius, V. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. [Link]

  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Grybaitė, B., & Mickevičius, V. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(12), 3845. [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Grybaitė, B., Krikštaponis, K., Vaickelionienė, R., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5125. [Link]

  • Bertasiūtė, M., Krikštaponis, P., Grybaitė, B., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3799. [Link]

  • Sperl, S., & Moroder, L. (2003). 6.7 Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, Synthesis of Peptides and Peptidomimetics (pp. 413-428). Georg Thieme Verlag.
  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Pyroglutamic acid: a versatile building block in the synthesis of bioactive molecules. Current medicinal chemistry, 18(1), 133-151.
  • Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Heterocycles, 89(8), 1801-1826. [Link]

  • Process for preparing alpha-carboxamide pyrrolidine derivatives. (2016).
  • Trost, B. M., Huang, Z., & Murhade, G. M. (2018). Catalytic palladium-oxyallyl cycloaddition. Science, 362(6414), 564-568.
  • Dethe, D. H., & Murhade, G. M. (2013). FeCl3 Catalyzed Prins-Type Cyclization for the Synthesis of Highly Substituted Indenes: Application to the Total Synthesis of (±)-Jungianol and epi-Jungianol. Organic letters, 15(3), 429-431.
  • Nicolaou, K. C., Krieger, J., Murhade, G. M., Subramanian, P., & Dherange, B. D. (2020). Streamlined Symmetrical Total Synthesis of Disorazole B1 and Design, Synthesis, and Biological Investigation of Disorazole Analogues. Journal of the American Chemical Society, 142(36), 15476-15487.
  • Dethe, D. H., Murhade, G. M., & Dherange, B. D. (2017). Enantiospecific syntheses of Hongoquercins A and B and Chromazonarol. European Journal of Organic Chemistry, 2017(7), 1143-1150.
  • Dethe, D. H., Murhade, G. M., & Ghosh, S. (2015). FeCl3-Catalyzed Intramolecular Michael Reaction of Styrenes for the Synthesis of Highly Substituted Indenes. The Journal of Organic Chemistry, 80(16), 8367-8376.
  • Dethe, D. H., & Murhade, G. M. (2014). Diversity‐Oriented Synthesis of Calothrixins and Ellipticines. European Journal of Organic Chemistry, 2014(31), 6953-6962.
  • Dethe, D. H., & Murhade, G. M. (2015). FeCl 3 mediated synthesis of substituted indenones by a formal [2+ 2] cycloaddition/ring opening cascade of o-keto-cinnamates.
  • Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • Grybaitė, B., Krikštaponis, K., Vaickelionienė, R., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Executive Summary & Chemical Profile The Molecule: 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide Classification: Neutral, Lipophilic Amide (Likely BCS Class II or IV)[1][2][3][4][5] This molecule presents a classic "b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Molecule: 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide Classification: Neutral, Lipophilic Amide (Likely BCS Class II or IV)[1][2][3][4][5]

This molecule presents a classic "brick dust" solubility profile.[2] It possesses a high crystal lattice energy due to the intermolecular hydrogen bonding of the primary carboxamide and the lactam ring, combined with the hydrophobicity of the ethylphenyl tail.[3][4][5]

Key Physicochemical Challenges:

  • High Melting Point: The amide-amide stacking interactions resist dissolution.[2]

  • Neutrality: The molecule lacks ionizable centers in the physiological pH range (pH 2–10).[3][4][5] Standard pH adjustment strategies will fail. [4]

  • Lipophilicity: The ethylphenyl group drives the LogP up (estimated ~1.8–2.2), causing rapid precipitation in pure aqueous buffers.[3][4][5]

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using this decision tree.

Solubility_Troubleshooting Start Start: Visual Inspection Cloudy Is the solution cloudy/precipitated? Start->Cloudy Clear Solution is Clear Start->Clear Check_Solvent 1. Check Stock Solvent. Is it 100% DMSO? Cloudy->Check_Solvent DMSO_Issue Re-make Stock in anhydrous DMSO Check_Solvent->DMSO_Issue No (Ethanol/Water mix) Check_Conc 2. Check Final Concentration. Is it > 100 µM? Check_Solvent->Check_Conc Yes High_Conc Kinetic Solubility Limit Reached. Use Cosolvent System (Sec 4) Check_Conc->High_Conc Yes Check_Add 3. Check Addition Method. Did you vortex while adding? Check_Conc->Check_Add No (<100 µM) Mixing_Issue Local High Conc. Precipitate. Repeat with rapid mixing. Check_Add->Mixing_Issue No Surfactant Hydrophobic Aggregation. Add 0.1% Tween 80 or Complex with Cyclodextrin Check_Add->Surfactant Yes

Figure 1: Diagnostic decision tree for identifying the root cause of precipitation events.

Critical Troubleshooting Guides

Issue 1: "My Stock Solution has crystals floating in it."

Root Cause: Moisture contamination or improper solvent choice.[2] The lactam ring is hygroscopic.[3][4] If your DMSO is "wet" (absorbed water from air), the solubility of this compound drops exponentially.[1][3][4][5]

The Fix: Anhydrous DMSO Protocol

  • Solvent: Use anhydrous DMSO (≥99.9%, stored over molecular sieves).[1][2][3][4][5] Do not use Ethanol as the primary stock solvent; the solubility is significantly lower due to ethanol's H-bond donating capacity interfering with the solute's dissolution thermodynamics.[4]

  • Concentration: Target a stock concentration of 10–20 mM . Do not attempt >50 mM stocks, as this approaches the saturation limit where temperature fluctuations will cause crashing out.[1][3][4]

  • Sonication: Sonicate the stock at 37°C for 10 minutes. Visual clarity is not enough; inspect under a light source for "micro-crystals" (Tyndall effect).[2][3][4]

Issue 2: "The compound crashes out immediately upon adding to buffer."

Root Cause: Kinetic Solubility Shock.[2] When a droplet of DMSO stock hits the water, the DMSO diffuses away faster than the drug can disperse.[1][3][5] The drug molecules experience a local environment of 100% water, causing immediate aggregation (nucleation).[1][3][4][5]

The Fix: The "Sandwich" Dilution Method Do not shoot DMSO directly into a bulk buffer.[3][4][5] Use an intermediate cosolvent step.[2]

StepActionMechanism
1 Prepare Intermediate Solvent : 50% DMSO / 50% PEG400.PEG400 acts as a bridge, reducing the polarity gap between DMSO and water.[1][3][4]
2 Dilute your Stock 1:10 into this Intermediate Solvent.Creates a stable sub-stock that is less prone to shock.[2]
3 Add the Sub-stock to the aqueous buffer dropwise while vortexing .Rapid dispersion prevents local high-concentration pockets.[2][3][4]
Issue 3: "Can I improve solubility by adjusting the pH?"

Root Cause: Misunderstanding of pKa.[2] Direct Answer: NO.

Technical Explanation:

  • The Lactam: The Nitrogen in the 5-oxopyrrolidine ring is non-basic (lone pair is delocalized into the carbonyl).[3][4][5]

  • The Carboxamide: The primary amide protons (CONH2) have a pKa > 15.[3][4][5]

Warning:

  • pH < 2 or pH > 10: Will cause hydrolysis of the lactam ring (ring-opening to the amino acid derivative) or the carboxamide.[3][4][5] You will dissolve the compound, but you will be testing a degradation product, not the drug.

Advanced Formulation for Animal Studies (In Vivo)

If simple cosolvents (DMSO/PEG) are insufficient for the required dose (e.g., > 5 mg/kg), you must use encapsulation.[1][2][3][4][5]

Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation[1][2][3][4][5]

Cyclodextrins form a "host-guest" complex, hiding the hydrophobic ethylphenyl tail inside a donut-shaped sugar ring while the outer shell remains water-soluble.[2][3][4][5]

Step-by-Step Protocol:

  • Preparation of Vehicle:

    • Dissolve 20% w/v HP-β-CD in sterile water or saline.[2][3][4][5]

    • Note: Do not use standard β-CD (nephrotoxic via parenteral routes); use the Hydroxypropyl derivative.[2][3][4][5]

  • Drug Addition (The "Solvent Evaporation" Technique):

    • Dissolve the specific amount of drug in a small volume of Acetone or Ethanol (volatile solvent).[3][4][5]

    • Add this dropwise to the 20% HP-β-CD solution while stirring rapidly (500 RPM).

  • Evaporation:

    • Stir the open vial under a fume hood or nitrogen stream overnight.[3][4]

    • Goal: The volatile solvent evaporates, forcing the drug molecules into the cyclodextrin cavities rather than precipitating.[1][3][5]

  • Filtration:

    • Filter the resulting clear solution through a 0.22 µm PVDF filter .[3][4]

    • Validation: Analyze the filtrate by HPLC to confirm the final concentration.

Comparative Solvent Data

Use this table to select the correct vehicle for your assay type.

Solvent SystemSolubility PotentialSuitabilityRisk Factor
100% Water/PBS < 10 µM (Est.)Poor Immediate precipitation.
100% DMSO > 50 mMStock Only Cytotoxic > 0.1% final conc.[2][3][4][5]
DMSO (1%) + PBS ~ 50–100 µMIn Vitro Risk of "crashing out" over time.[2][3][4][5]
20% HP-β-CD 1–5 mMIn Vivo Excellent stability; requires prep time.[2][3][4]
PEG400 / Saline (30:70) 0.5–1 mMIn Vivo (IP/SC) Viscous; may affect PK data.[1][2][3][4]

Mechanism of Action (Visualized)

Understanding why the formulation works ensures reproducibility.[3][4]

Formulation_Mechanism cluster_fail Scenario A: Direct Addition (Precipitation) cluster_success Scenario B: Cyclodextrin Complexation Drug Drug Molecule (Hydrophobic Tail) Aggregation Self-Association (Crystal Growth) Drug->Aggregation Repulsion Complex Inclusion Complex (Soluble Shell) Drug->Complex Guest Water Aqueous Buffer (Polar Network) Precipitate Precipitate (Bio-unavailable) Aggregation->Precipitate Gravity CD HP-beta-CD (Hydrophobic Cavity) CD->Complex Host Soluble Systemically Available Complex->Soluble Stable

Figure 2: Mechanistic comparison between direct aqueous addition (leading to failure) and cyclodextrin complexation.

References

  • Lipinski, C. A. (2000).[1][2][3][4][5] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.[1][2][3][4][5] Link[1][2][3][4][5]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3][4][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.[1][2][3][4][5] Link

  • BenchChem Technical Support. (2025). Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions. BenchChem Protocols. Link[1][2][3][4][5]

  • Yalkowsky, S. H., et al. (2010).[1][2][3][4][5] Handbook of Aqueous Solubility Data. CRC Press.[2] (General reference for amide solubility thermodynamics).

Sources

Optimization

Minimizing side reactions during the synthesis of N-aryl-5-oxopyrrolidines

Status: Online | Operator: Senior Application Scientist | Topic: Minimizing Side Reactions Introduction: The Scaffold & The Challenge Welcome to the technical support hub for N-aryl-5-oxopyrrolidines (also known as N-ary...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Topic: Minimizing Side Reactions

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for N-aryl-5-oxopyrrolidines (also known as N-aryl-gamma-lactams or N-aryl-2-pyrrolidinones). This scaffold is a critical pharmacophore found in Factor Xa inhibitors (e.g., Rivaroxaban derivatives) and anticonvulsants.

While the target structure appears simple, the synthesis is often plagued by "silent" failures—reactions that proceed to high conversion but low isolated yield due to subtle side pathways. This guide addresses the three most common synthesis routes and their specific failure modes:

  • Reductive Amination (Levulinic Acid + Aniline)[1][2][3]

  • Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)[4]

  • Cyclization of Itaconic Acid Derivatives

Module 1: Reductive Amination (Levulinic Acid Route)

Context: This is the "Green Route," reacting Levulinic Acid (LA) with anilines using a reducing agent (H₂, Silanes, or Formic Acid) and a metal catalyst (Ir, Ru, Pt).

Visualizing the Failure Pathways

The following diagram maps the "Happy Path" (Green) against the critical "Failure Paths" (Red) that users frequently encounter.

LevulinicPath LA Levulinic Acid + Aniline Imine Intermediate Imine (Schiff Base) LA->Imine Condensation (-H2O) Alcohol Side Product A: Gamma-Valerolactone (Direct Ketone Reduction) LA->Alcohol Red. Agent attacks Ketone before Amine Amine Intermediate Linear Amine Imine->Amine Reduction (Fast) Product N-Aryl-5-oxopyrrolidine (Target) Amine->Product Cyclization (Slow/Heat) OpenChain Impurity C: 4-Anilinopentanoic Acid (Failed Cyclization) Amine->OpenChain Stalled Cyclization (Low Temp) SatRing Side Product B: N-Cyclohexyl Analog (Ring Saturation) Product->SatRing Over-reduction (Pt/Ru catalysts)

Figure 1: Reaction network for the reductive amination of Levulinic Acid. Note that the "Open Chain" impurity is often mistaken for the product on TLC due to similar polarity.

Troubleshooting Ticket #001: "My Yield is <50%, but Conversion is 100%"

User Report: "I reacted Levulinic Acid with p-Chloroaniline using Pd/C and H₂. The starting material is gone, but the isolated yield is poor."

Diagnostic StepObservationRoot CauseResolution
Check 1H NMR (Aromatic Region) Loss of aromatic proton signals (multiplets become broad alkyl peaks).Over-Reduction (Ring Saturation): Pd and Pt catalysts often hydrogenate the aniline ring after forming the lactam.Switch Catalyst: Use Ir-PVP or Au/TiO₂ . Iridium nanoparticles are highly chemoselective for the C=N bond and spare the aromatic ring [1].
Check 1H NMR (Alkyl Region) Distinct doublet at ~1.2 ppm (Methyl) is present, but missing the lactam CH₂ multiplets.Direct Ketone Reduction: The ketone reduced to an alcohol (forming gamma-valerolactone) before the aniline could react.Pre-form the Imine: Stir LA + Aniline + Dehydrating agent (MgSO₄ or Molecular Sieves) for 2h before adding the reducing agent.
Check TLC / LCMS Mass corresponds to Product + 18 (Open Chain).Incomplete Cyclization: The intermediate amine formed but did not close the ring.Thermal Boost: This cyclization is endothermic. Ensure reaction temp is >80°C . If using silanes, add a Lewis Acid (e.g., InCl₃) to catalyze the ring closure [2].

Module 2: Buchwald-Hartwig Coupling (Lactam Arylation)

Context: Coupling an existing lactam (2-pyrrolidone) with an aryl halide using Pd catalysis. This is preferred when the Levulinic Acid route fails due to sensitive functional groups.

Troubleshooting Ticket #002: "Catalyst Death & Dehalogenation"

User Report: "I am trying to couple 2-pyrrolidone with 4-iodoanisole. The reaction turns black immediately, and I mostly recover de-iodinated anisole."

The Protocol Audit: Most users default to standard amine coupling conditions (Pd(PPh₃)₄ / NaOtBu), which fail for lactams. Lactams are poor nucleophiles (pKa ~17) compared to amines.

Corrective Protocol (Self-Validating):

  • Ligand Selection (The "Bite" Factor):

    • Why it fails: Monodentate phosphines allow

      
      -hydride elimination, leading to dehalogenation (Ar-H).
      
    • The Fix: Use Xantphos (wide bite angle) or BrettPhos . These bidentate ligands enforce reductive elimination of the C-N bond [3].

  • The Halide Paradox:

    • Avoid: Aryl Iodides .

    • Why: Iodide ions released during the cycle can poison the Pd-catalyst by forming stable PdL₂I₂ resting states that are off-cycle [4].[5]

    • Select: Aryl Bromides or Chlorides .[4] They are often more reactive in this specific catalytic cycle.

  • Base Selection:

    • Avoid: NaOtBu (Too strong, causes side reactions with sensitive substrates).

    • Select:Cs₂CO₃ or K₃PO₄ . These weaker bases, combined with the "cesium effect" (solubility), promote the coupling without degrading the lactam.

Optimized Conditions Table:

Component Recommendation Function
Pre-catalyst Pd(OAc)₂ or Pd₂dba₃ Source of Pd(0)
Ligand Xantphos (4-5 mol%) Prevents dehalogenation; stabilizes Pd intermediate.
Base Cs₂CO₃ (1.5 - 2.0 equiv) Mild deprotonation; solubility enhancement.

| Solvent | Dioxane or Toluene | High boiling point (100°C+) required for difficult reductive elimination. |

Module 3: Experimental Protocols

Protocol A: Iridium-Catalyzed Reductive Amination (High Selectivity)

Best for: Preventing ring saturation in electron-rich anilines.

  • Setup: In a pressure tube, charge Levulinic Acid (1.0 mmol), Aniline derivative (1.1 mmol), and Ir-PVP catalyst (1 mol% Ir).

  • Solvent: Add 2 mL CPME (Cyclopentyl methyl ether). Note: CPME is hydrophobic, allowing water byproduct to separate, driving equilibrium.

  • Reaction: Pressurize with H₂ (5 bar) and heat to 100°C for 6 hours.

  • Validation (In-Process):

    • Take an aliquot.

    • TLC Check: Look for the disappearance of the imine spot (usually yellow/fluorescent).

    • NMR Check: Confirm the methyl doublet shifts from ~2.1 ppm (ketone) to ~1.2 ppm (lactam).

  • Workup: Filter catalyst (recyclable). Evaporate solvent. Recrystallize from EtOH/Water.

Protocol B: Metal-Free Silane Reduction

Best for: Labs without high-pressure hydrogenation equipment.

  • Setup: Mix Levulinic Acid (1 mmol) and Aniline (1 mmol) in Toluene.

  • Additive: Add PMHS (Polymethylhydrosiloxane) (2 equiv) as the hydride source and B(C₆F₅)₃ (1 mol%) or InCl₃ as catalyst.

  • Process: Stir at 80°C.

  • Mechanism: The silane selectively reduces the in situ formed imine. The Lewis acid catalyzes the final cyclization step, preventing the "Open Chain" impurity [2].

FAQ: Rapid Fire Solutions

Q: Can I use microwave irradiation? A: Yes. Microwave heating (150°C, 10-20 min) is excellent for the Levulinic Acid route. It overcomes the activation energy barrier for the cyclization step, significantly reducing the "Open Chain" impurity (4-anilinopentanoic acid) compared to conventional heating [5].

Q: My product is an oil but should be a solid. Why? A: You likely have trace Gamma-Valerolactone (GVL) . This is a liquid side product formed by direct reduction of Levulinic Acid.

  • Detection: Check GC/NMR for a signal at ~1.4 ppm (methyl) and ~4.5 ppm (methine).

  • Removal: GVL is water-soluble. Wash your organic layer thoroughly with water/brine.

Q: I see a "dimer" impurity in the Buchwald reaction. A: This is Homocoupling (Ar-Ar). It happens if the amine/lactam is not activating the Pd fast enough, leaving the Pd-Ar species to react with itself.

  • Fix: Increase the concentration of the Lactam. Ensure the system is strictly oxygen-free (O₂ promotes homocoupling).

References

  • Gogoi, P., et al. (2020). "One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines over Ir-PVP Catalyst." RSC Advances. Link

  • Li, G., et al. (2013). "Reductive amination/cyclization of levulinic acid to pyrrolidones using silanes." Green Chemistry. Link

  • Yin, J. & Buchwald, S.L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters. Link

  • Colacot, T.J. (2015). "The Art of Buchwald-Hartwig Coupling: Ligand Selection and Iodide Inhibition." Wuxi AppTec Chemical Insights. Link

  • Tabasso, S., et al. (2016). "Microwave-assisted catalytic conversion of levulinic acid to pyrrolidones." Green Chemistry. Link

Sources

Troubleshooting

Resolving degradation issues of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide in solution

Welcome to the technical support center for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to proactively resolve potential stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to proactively resolve potential stability and degradation issues when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical tools to ensure the integrity of your experiments and the reliability of your data.

Frequently Asked Questions (FAQs): Understanding Compound Stability

This section addresses the fundamental chemical liabilities of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide and the environmental factors that can trigger its degradation.

Q1: What are the primary potential degradation pathways for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide in solution?

A1: The structure of this compound contains three key functional groups susceptible to degradation: a lactam (the 5-oxopyrrolidine ring), a primary carboxamide, and an ethylphenyl group. Based on established chemical principles, the primary degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The most probable degradation route involves the opening of the 5-membered lactam ring. Lactams, which are cyclic amides, are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding amino acid.[1][2][3] The primary carboxamide group can also be hydrolyzed to a carboxylic acid, though typically under more forcing conditions than the lactam.

  • Oxidation: The molecule may be susceptible to oxidative degradation. The ethyl group on the phenyl ring could be oxidized, and the tertiary amine within the pyrrolidine ring is also a potential site for oxidation. While amides are generally stable to oxidation, harsh oxidative conditions can lead to degradation.[4][5]

  • Photodegradation: Aromatic amides are known to be sensitive to light, particularly UV radiation.[6] Exposure to light can induce cleavage of the amide bond or lead to rearrangements like the photo-Fries rearrangement, generating photo-products that can interfere with biological assays.[7][8]

cluster_main 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide cluster_pathways Degradation Pathways cluster_products Potential Degradants Parent Parent Compound Hydrolysis Hydrolysis (Acid/Base, Heat) Parent->Hydrolysis H₂O Oxidation Oxidation (e.g., H₂O₂, O₂) Parent->Oxidation [O] Photolysis Photolysis (UV/Visible Light) Parent->Photolysis Hydrolysis_Product Ring-Opened Amino Acid Carboxylic Acid Derivative Hydrolysis->Hydrolysis_Product Oxidation_Product N-Oxides Ethyl Group Oxidation Products Oxidation->Oxidation_Product Photolysis_Product Photo-Fries Products Amide Bond Cleavage Products Photolysis->Photolysis_Product

Caption: Potential degradation pathways for the target compound.
Q2: What are the key factors that influence the rate of degradation?

A2: The stability of your compound in solution is not static; it is a dynamic process influenced by several experimental variables:

  • pH: This is one of the most critical factors. Hydrolysis of the lactam ring is catalyzed by both acid and base.[9] Therefore, working at extreme pH values (e.g., <4 or >8) will likely accelerate degradation. The optimal pH for stability is typically near neutral (pH 6-7.5), but this must be determined experimentally.

  • Temperature: Chemical reactions, including degradation, generally accelerate at higher temperatures.[9] Storing stock solutions at room temperature or incubating experimental solutions for extended periods at 37°C can significantly increase the rate of hydrolysis and oxidation.

  • Solvent: The choice of solvent is crucial. While highly soluble in DMSO, the hygroscopic nature of DMSO means it can absorb atmospheric water, which can contribute to hydrolysis over long-term storage, especially after multiple freeze-thaw cycles.[10] In aqueous buffers, the presence of co-solvents can also impact stability.

  • Light Exposure: As an aromatic amide, direct exposure to ambient laboratory light or, more severely, UV light, can initiate photochemical degradation.[6][7] Amber vials and minimizing exposure time are essential preventative measures.

  • Presence of Oxidants: The presence of dissolved oxygen or oxidizing agents (e.g., peroxides in older ether solvents, or certain buffer components) can promote oxidative degradation.[11] Using freshly prepared, high-purity buffers is recommended.

Troubleshooting Guide: Is My Compound Degrading?

Problem: My experimental results are inconsistent. I'm observing a loss of activity over time, or I'm seeing unexpected peaks in my analytical runs (HPLC, LC-MS).

This workflow provides a systematic approach to diagnose potential compound degradation.

start Inconsistent Results or Unexpected Analytical Peaks check_solution Step 1: Visual Inspection Is the solution clear? Any color change or precipitate? start->check_solution analytical_check Step 2: Analytical Re-evaluation Analyze a freshly prepared sample vs. the aged experimental sample via HPLC/LC-MS. check_solution->analytical_check compare_profiles Compare Chromatograms Are there new peaks? Is the parent peak area reduced? analytical_check->compare_profiles forced_degradation Step 3: Perform Forced Degradation Study Stress the compound under controlled conditions (acid, base, heat, light, oxidant). compare_profiles->forced_degradation Yes conclusion_no Conclusion: Degradation Unlikely Investigate other experimental variables (e.g., assay components, cell health). compare_profiles->conclusion_no No confirm_degradants Confirm Degradant Identity Do peaks from the stressed sample match the unexpected peaks in the experimental sample? forced_degradation->confirm_degradants conclusion_yes Conclusion: Degradation Confirmed Implement mitigation strategies. confirm_degradants->conclusion_yes Yes confirm_degradants->conclusion_no No

Caption: Troubleshooting workflow for identifying compound degradation.

Protocols and Methodologies

Protocol 1: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase: Use a gradient elution to ensure separation of the relatively polar degradants from the more nonpolar parent compound.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibrate at 10% B

  • Detection: Use a UV detector set at a wavelength where the parent compound has a strong absorbance (e.g., determined by a UV scan, likely around 254 nm).

  • Validation: Inject a mixture of the parent compound and samples from a forced degradation study (see Protocol 2) to demonstrate that all degradation peaks are baseline-resolved from the parent peak.

Protocol 2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradants and developing a stability-indicating analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Stress ConditionReagent/ConditionIncubation Time (Example)Neutralization Step
Acid Hydrolysis 0.1 M HCl24-48 hours at 60°CAdd equivalent 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH2-8 hours at RTAdd equivalent 0.1 M HCl
Oxidation 3% H₂O₂24 hours at RTN/A
Thermal 80°C (in solid state and solution)48 hoursN/A
Photolytic Expose to light (ICH option 1 or 2)Per ICH Q1B guidelinesN/A (protect from light post-exposure)

Procedure:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Aliquot the solution into separate amber vials for each stress condition.

  • Add the stressor (e.g., HCl, NaOH, H₂O₂) to the respective vials. Include a control sample with no stressor.

  • Incubate under the specified conditions.

  • At various time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC or LC-MS analysis.

  • Analyze the samples to determine the percentage of the remaining parent compound and identify the retention times of any new peaks.

FAQs: Prevention and Mitigation Strategies

Q3: How should I prepare and store stock solutions to ensure maximum stability?

A3: Proper preparation and storage are the first line of defense against degradation.

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSOMinimizes the presence of water, which is required for hydrolysis.[10]
Concentration High concentration (e.g., 10-50 mM)High concentrations are often more stable. Dilutions into aqueous media for experiments should be made fresh daily.
Storage Temperature -20°C or -80°CLow temperatures slow down the rate of all chemical reactions, including degradation.[9]
Aliquoting Aliquot into single-use volumesThis is critical to avoid multiple freeze-thaw cycles, which can introduce moisture and promote precipitation/degradation.
Container Amber, tightly sealed glass vialsProtects against photolytic degradation and prevents solvent evaporation and moisture ingress.
Q4: What is the optimal pH for working with this compound in aqueous buffers?

A4: While the exact optimal pH must be determined experimentally, a starting range of pH 6.0 to 7.5 is recommended. This avoids the strongly acidic or basic conditions that are known to catalyze lactam hydrolysis.[2] When preparing your experimental media, always use freshly prepared buffers and verify the final pH after the addition of your compound's stock solution (dissolved in DMSO), as it can slightly alter the pH.

Q5: My experiments require long incubation times at 37°C. What precautions should I take?

A5: Long incubations at physiological temperatures are a significant stability challenge.

  • Include a "Time-Zero" Control: Analyze an aliquot of your fully prepared experimental medium (including the compound) at the beginning of the incubation. Compare this to an aliquot taken at the end to quantify the extent of degradation under actual experimental conditions.

  • Minimize Light Exposure: Ensure incubators are dark and that plates or tubes are protected from ambient light (e.g., by wrapping in foil).

  • Consider Stabilizing Agents: For some compounds, the addition of antioxidants (e.g., ascorbic acid) or using de-gassed buffers can help mitigate oxidative degradation. However, the compatibility of these agents with your specific assay must be validated.[13]

By understanding the inherent chemical liabilities of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide and implementing these proactive troubleshooting and mitigation strategies, you can significantly enhance the quality and reproducibility of your research.

References

  • Gotor-Fernández, V., & Gotor, V. (2020). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]

  • Cleland, W. W., & Jencks, W. P. (1988). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Page, M. I. (2013). The Mechanisms of Catalysis by Metallo β-Lactamases. Future Medicinal Chemistry. Available at: [Link]

  • Kowalska, T., & Sajewicz, M. (2012). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. Available at: [Link]

  • Urbanczik, F., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules. Available at: [Link]

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1978). Photodegradation of aramids. II. Irradiation in air. Journal of Polymer Science: Polymer Chemistry Edition. Available at: [Link]

  • Márquez-Medina, E. F., et al. (2024). Theoretical study of the hydrolysis mechanism of β-lactam antibiotics catalysed by a Zn(II) dinuclear biomimetic organometallic complex. Molecular Physics. Available at: [Link]

  • Creative Diagnostics. (2025). Non-covalent Stabilization Strategies in Small Molecule Drug Design. Creative Diagnostics. Available at: [Link]

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry. Available at: [Link]

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of the carboxamide group. ResearchGate. Available at: [Link]

  • Pathan, A. A., et al. (2017). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Japan Ministry of the Environment. Available at: [Link]

  • Wolber, G., & Dömling, A. (2014). Stabilization of protein-protein interactions by small molecules. ChemMedChem. Available at: [Link]

  • Li, Y., et al. (2017). Oxidation of β-Ketoamides: The Synthesis of Vicinal Tricarbonyl Amides. Organic Letters. Available at: [Link]

  • Eurofins. (2023). Analytical Method Summaries. Eurofins. Available at: [Link]

  • El-Fattah, M. F. A., & El-Reedy, A. A. M. (1982). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society. Available at: [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Liu, R. (2016). Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. Pharmaceutics. Available at: [Link]

  • Arany-Tóth, A., et al. (2009). Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Das, S., et al. (2021). The Impact of Ligand Carboxylates on Electrocatalyzed Water Oxidation. Accounts of Chemical Research. Available at: [Link]

  • Bae, H. S., et al. (2002). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. Chemosphere. Available at: [Link]

  • Karczevska, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]

  • Poupin, P., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Casado-Carmona, F. A., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem. Available at: [Link]

  • Karczevska, E., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. Available at: [Link]

  • ResearchGate. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate. Available at: [Link]

  • Karczevska, E., et al. (2024). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. Molecules. Available at: [Link]

  • MolPort. (n.d.). Compound N-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide. MolPort. Available at: [Link]

  • Mickevičienė, R., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide for Long-Term Storage

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide. Ou...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide. Our goal is to provide you with the foundational knowledge and practical tools to ensure the long-term stability and integrity of this compound throughout your research and development lifecycle.

Introduction to Stability Considerations

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a molecule of interest with potential applications in various fields of research.[1][2][3][4] The pyrrolidine ring is a common scaffold in medicinal chemistry, known for its ability to confer valuable pharmacological properties.[1] However, the presence of a lactam (a cyclic amide) and a carboxamide functional group introduces potential sites for chemical degradation, primarily through hydrolysis. Understanding and mitigating these degradation pathways is crucial for obtaining reliable experimental results and for defining appropriate long-term storage conditions.[5] This guide will walk you through potential stability challenges and provide systematic approaches to assess and enhance the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide that might be susceptible to degradation?

A1: The primary sites of potential degradation are the two amide bonds: the lactam within the 5-oxopyrrolidine ring and the exocyclic carboxamide group. Amide bonds are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Additionally, the ethylphenyl group could be a site for oxidation under certain conditions.

Q2: What are the ideal storage conditions for this compound in its solid state?

A2: For long-term storage of solid 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide, it is recommended to store it in a tightly sealed container, protected from light and moisture, at a controlled low temperature (e.g., 2-8°C or -20°C).[6] The presence of moisture can facilitate hydrolysis, while light can promote photolytic degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.[7]

Q3: How stable is this compound in common laboratory solvents?

A3: The stability in solution is highly dependent on the solvent, pH, and temperature. In protic solvents, especially at non-neutral pH, the risk of hydrolysis of the amide bonds increases. It is advisable to prepare solutions fresh for each experiment. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) for the shortest possible duration.[5] A preliminary solution stability study is recommended to determine acceptable storage times in your specific solvent system.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most common and effective technique for assessing the stability of small molecules like this one.[8] It allows for the separation and quantification of the parent compound and any degradation products.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of unknown degradation products.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on changes to the molecule over time.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC chromatogram over time. Chemical degradation of the compound.- Perform a forced degradation study (see protocol below) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).- Characterize the new peaks using LC-MS to understand the degradation pathway.- Adjust storage conditions (e.g., lower temperature, protect from light, use of inert gas) to minimize degradation.
Decrease in the area of the main peak in HPLC analysis. Degradation of the parent compound.- Quantify the loss of the main peak over time to determine the degradation rate.- Re-evaluate the storage conditions of both solid material and solutions.- Ensure the analytical method is validated for stability-indicating properties.
Inconsistent results in biological assays. Instability of the compound in the assay medium.- Assess the stability of the compound in the specific cell culture media or buffer used for the assay.- Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous assay medium immediately before use.- Include a stability control in your assay (compound incubated in media for the duration of the experiment) to monitor for degradation.
Change in physical appearance of the solid compound (e.g., color change, clumping). Possible degradation, oxidation, or moisture absorption.- Store the solid compound in a desiccator to minimize moisture exposure.- Store under an inert atmosphere to prevent oxidation.- Re-analyze the material using HPLC and other analytical techniques to assess purity.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[9]

Objective: To identify the likely degradation pathways of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide under various stress conditions.

Materials:

  • 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • LC-MS system (for identification of degradants)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in methanol for analysis.

    • Photolytic Degradation: Expose the solid compound to light in a photostability chamber (ICH Q1B guidelines). Dissolve in methanol for analysis.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Analyze samples with significant degradation by LC-MS to identify the mass of the degradation products.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent 1-(4-Ethylphenyl)-5- oxopyrrolidine-3-carboxamide Lactam_Hydrolysis Ring-opened (Lactam Hydrolysis) Parent->Lactam_Hydrolysis H₂O / H⁺ or OH⁻ Carboxamide_Hydrolysis Carboxylic Acid Derivative (Carboxamide Hydrolysis) Parent->Carboxamide_Hydrolysis H₂O / H⁺ or OH⁻ Parent_Ox 1-(4-Ethylphenyl)-5- oxopyrrolidine-3-carboxamide Ethyl_Oxidation Oxidized Ethyl Group (e.g., alcohol, ketone) Parent_Ox->Ethyl_Oxidation [O]

Caption: Potential degradation pathways of the target compound.

Experimental Workflow for Stability Assessment

StabilityWorkflow Start Start: Compound Synthesis and Characterization Forced_Degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Identify_Degradants Identify Degradation Products (LC-MS) Method_Development->Identify_Degradants Long_Term_Storage Long-Term Stability Study (ICH Conditions) Identify_Degradants->Long_Term_Storage Data_Analysis Analyze Data & Determine Shelf-life Long_Term_Storage->Data_Analysis End End: Establish Storage Conditions & Retest Date Data_Analysis->End

Caption: Workflow for a comprehensive stability assessment.

References

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS. Journal of Analytical Toxicology. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. Available at: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). Available at: [Link]

  • Core components of analytical method validation for small molecules-an overview. ResearchGate. Available at: [Link]

  • Poly(vinyl pyrrolidone): A Dual Functional Reductant and Stabilizer for the Facile Synthesis of Noble Metal Nanoplates in Aqueous Solutions. Langmuir. Available at: [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. Available at: [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. SciSpace. Available at: [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Toxicological Sciences. Available at: [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Phytochemical-Based Nanoantioxidants Stabilized with Polyvinylpyrrolidone for Enhanced Antibacterial, Antioxidant, and Anti-Inflammatory Activities. MDPI. Available at: [Link]

  • 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3). PubChem. Available at: [Link]

  • Compound N-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate. Available at: [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]

  • The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. MDPI. Available at: [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. Available at: [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Molecules. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Introduction High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for everything from drug discovery to quality control manufacturing.[1] The development of a robust, repro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for everything from drug discovery to quality control manufacturing.[1] The development of a robust, reproducible, and reliable HPLC method is critical for ensuring the purity, potency, and safety of active pharmaceutical ingredients (APIs). This guide provides an in-depth, comparative analysis of method development strategies for the small molecule 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide.

The target analyte possesses a moderately polar structure, featuring a hydrophobic ethylphenyl group, a polar lactam (pyrrolidinone) ring, and a carboxamide functional group. This combination of functionalities necessitates a systematic approach to method development to achieve optimal separation from potential impurities, degradants, or related substances. We will explore the logical progression from initial mode selection to fine-tuning of chromatographic parameters, grounded in the physicochemical properties of the analyte.

Analyte Characterization and Initial Considerations

A successful method development strategy begins with understanding the analyte.

  • Structure: 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide

  • Key Features:

    • Aromatic Ring: The ethylphenyl group provides hydrophobicity, making it suitable for reversed-phase chromatography, and contains a chromophore for UV detection.[1]

    • Lactam and Carboxamide: These polar, hydrogen-bonding groups can interact with residual silanols on silica-based columns, potentially causing peak tailing. The amide group is weakly basic, meaning its ionization state can be influenced by mobile phase pH.[2]

  • Predicted Polarity: The related compound, 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, has a predicted XlogP of 1.3, indicating moderate polarity.[3] The carboxamide derivative is expected to have similar characteristics, making it an ideal candidate for Reversed-Phase (RP-HPLC).[4]

Based on this profile, Reversed-Phase HPLC is the logical starting point , offering versatility and wide applicability for most small organic molecules. Alternative modes like Hydrophilic Interaction Liquid Chromatography (HILIC) would be considered only if the analyte shows insufficient retention in highly aqueous mobile phases.[5]

The Method Development Workflow: A Strategic Overview

The development process is a systematic journey from a broad screening approach to a refined, optimized method. The goal is to find the "sweet spot" of resolution, peak shape, and analysis time.

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization cluster_final Phase 4: Finalization Analyte Analyte Characterization (Structure, Polarity, pKa) Mode_Selection Chromatographic Mode Selection (RP, HILIC, NP) Analyte->Mode_Selection Informs choice Column_Screen Column Screening (C18, C8, Phenyl) Mode_Selection->Column_Screen Select RP-HPLC Solvent_Screen Organic Modifier Screening (Acetonitrile vs. Methanol) Column_Screen->Solvent_Screen Gradient_Scout Generic Gradient Scouting Solvent_Screen->Gradient_Scout pH_Opt Mobile Phase pH Optimization Gradient_Scout->pH_Opt Refine selectivity Gradient_Opt Gradient Profile Optimization pH_Opt->Gradient_Opt Temp_Flow_Opt Temperature & Flow Rate Fine-Tuning Gradient_Opt->Temp_Flow_Opt Validation Method Validation Temp_Flow_Opt->Validation Final Method

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Elution Strategies: Isocratic vs. Gradient

A primary decision in method development is the choice between isocratic and gradient elution.[6] Gradient elution is almost always preferred for initial method development and for analyzing samples containing compounds with a wide range of polarities.[7][8] Isocratic elution is best suited for simple, routine analyses once the retention behavior of all components is well understood.[9]

FeatureIsocratic ElutionGradient Elution
Mobile Phase Constant composition throughout the run.[9]Composition changes during the run (e.g., increasing organic solvent).[6]
Complexity Simple, requires a basic pump.[10]More complex, requires a programmable pump and mixer.[10]
Best For Routine QC analysis of 1-3 known, closely eluting compounds.[7]Method development, purity analysis, and complex mixtures with diverse polarities.[6]
Peak Shape Later-eluting peaks tend to be broader, reducing sensitivity.[7][10]Peaks are generally sharper and more uniform in width, improving resolution and sensitivity.[6]
Run Time Can be very long if both early and late-eluting compounds are present.[7]Generally shorter for complex samples as late-eluting peaks are pushed out faster.[9]
System Overhead No re-equilibration time needed between runs.[7]Requires a post-run re-equilibration step to return to initial conditions, adding to total cycle time.[7]

Experimental Protocols and Data Comparison

Protocol 1: Generic Gradient Screening Method

This protocol serves as the starting point to understand the retention behavior of the analyte and any impurities.

Objective: To establish initial retention times and assess peak shape on different columns.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% formic acid in HPLC-grade water. Filter through a 0.22 µm filter.[11] Formic acid helps to protonate silanols, reducing peak tailing for basic compounds, and provides a consistent pH.[12]

    • Mobile Phase B: Prepare 0.1% formic acid in HPLC-grade acetonitrile. Filter through a 0.22 µm filter.[11]

  • Chromatographic Conditions:

    • Columns:

      • Column 1: C18, 150 x 4.6 mm, 3.5 µm

      • Column 2: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm (the phenyl group should absorb well here).

    • Injection Volume: 5 µL

    • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

  • Gradient Program:

    • Start with a broad "scouting" gradient to survey a wide polarity range.[8]

    • Time (min)%B
      0.05
      20.095
      25.095
      25.15
      30.05 (Re-equilibration)
Comparative Retention Time Data (Hypothetical)

This table illustrates how column chemistry and organic modifier can influence retention and selectivity, providing a basis for optimization.

ColumnOrganic ModifierAnalyte RT (min)Impurity 1 RT (min)Impurity 2 RT (min)Observations
C18 Acetonitrile12.511.815.2Good retention based on hydrophobic interactions.[13] Impurity 1 is poorly resolved.
C18 Methanol13.813.516.0Increased retention for all compounds; resolution of Impurity 1 is slightly worse.
Phenyl-Hexyl Acetonitrile11.911.714.5Less retention than C18 due to lower hydrophobicity.
Phenyl-Hexyl Methanol13.214.015.5Significant change in selectivity. Impurity 1 now elutes after the main analyte due to potential π-π interactions with the phenyl stationary phase, which are enhanced by methanol.[2] This provides a clear path for optimization.

Analysis of Results: The C18 column with acetonitrile provides a good starting point. However, the Phenyl-Hexyl column with methanol offers a completely different and potentially superior selectivity for separating the main analyte from Impurity 1.[2] This demonstrates the power of screening both column chemistry and organic modifier.

Method Optimization: A Deeper Dive

Once a promising column and solvent system are identified (e.g., Phenyl-Hexyl with Methanol), the gradient and other parameters can be optimized to improve resolution and reduce run time.

Caption: Interplay of parameters and results in HPLC optimization.

Protocol 2: Gradient Optimization

Objective: To improve the resolution between the main analyte and Impurity 1 while shortening the analysis time.

Step-by-Step Methodology:

  • Identify Elution Conditions: From the scouting run (Phenyl-Hexyl/Methanol), note the %B at which the main peak and key impurities elute. Let's assume the analyte elutes at ~55% Methanol and Impurity 1 at ~60% Methanol.

  • Narrow the Gradient Range: Focus the gradient around the elution point to increase resolution.

  • Adjust Gradient Time (Slope): A shallower gradient (longer time over a given %B range) increases resolution.[14]

  • Optimized Gradient Program:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Methanol

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Time (min)%B
      0.045
      10.065 (Shallow gradient from 45-65% over 10 min)
      10.195 (Steep wash to remove late eluters)
      12.095
      12.145
      17.045 (Re-equilibration)

This targeted gradient significantly improves the separation of closely eluting peaks compared to the initial broad scouting gradient, demonstrating a logical and efficient optimization process.

Troubleshooting Common Issues

During method development, problems like poor peak shape are common.[15]

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between the basic amide group and acidic residual silanols on the column. - Column overload.- Adjust pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5 with formic or phosphoric acid) to keep silanols protonated and non-ionized.[2] - Reduce Sample Load: Decrease the injection volume or sample concentration.[15]
Peak Broadening - High dead volume in the HPLC system. - Column degradation or void formation. - Mismatch between sample solvent and mobile phase.- Check and tighten all fittings. - Replace the column if it's old or has been subjected to harsh conditions.[16] - Dissolve the sample in the initial mobile phase whenever possible.
Poor Resolution - Inadequate selectivity of the stationary/mobile phase combination. - Gradient is too steep.- Change Selectivity: Switch to a different column (e.g., C18 to Phenyl-Hexyl) or organic modifier (ACN to MeOH).[12] - Decrease Gradient Slope: Increase the gradient time over the critical elution window.

Conclusion

Developing a robust HPLC method for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a systematic process that relies on a foundational understanding of the analyte's chemistry and the principles of chromatography. A comparative approach, beginning with a broad gradient scouting run across different column chemistries, is the most efficient path to success. For this moderately polar molecule, a reversed-phase method utilizing a Phenyl-Hexyl column with a methanol/water mobile phase at a low pH is shown to be a highly promising strategy, offering unique selectivity that may not be achievable on a standard C18 column. By logically progressing from broad screening to targeted optimization, a high-resolution, reliable, and reproducible method can be readily achieved to support drug development and ensure product quality.

References

  • Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development? Retrieved from [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad? Retrieved from [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • LCGC International. (2020, November 11). Understanding Gradient HPLC. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • LCGC International. (2020, November 12). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]

  • Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • Chemical Review and Letters. (2020, April 18). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • LCGC International. (2020, December 19). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3). Retrieved from [Link]

Sources

Comparative

Structure-activity relationship (SAR) comparison with Piracetam and analogs

Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Neuropharmacologists, Medicinal Chemists Introduction: The 2-Pyrrolidone Pharmacophore The "racetam" class of nootropic and antiepileptic dr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Neuropharmacologists, Medicinal Chemists

Introduction: The 2-Pyrrolidone Pharmacophore

The "racetam" class of nootropic and antiepileptic drugs is defined by a 2-pyrrolidone nucleus. While Piracetam (2-oxo-1-pyrrolidineacetamide) serves as the prototype, its low potency and lack of specific receptor affinity necessitated structural optimization.

This guide analyzes how specific substitutions to the 2-pyrrolidone scaffold—specifically at the


-1 substituent and the 

-4 ring position—diverge the pharmacological profile from non-specific membrane modulation (Piracetam) to high-affinity synaptic vesicle binding (Levetiracetam) or AMPA receptor potentiation (Aniracetam).
Structural Evolution Diagram

The following diagram visualizes the chemical divergence from the Piracetam core to its specialized analogs.

RacetamSAR Core 2-Pyrrolidone Core (Gamma-Lactam) Piracetam PIRACETAM (Prototype) N-Acetamide Side Chain Core->Piracetam Base Structure Mod_SideChain Side Chain Modification (Alpha-Carbon Substitution) Piracetam->Mod_SideChain Mod_Ring Ring Substitution (C-4 Position) Piracetam->Mod_Ring Mod_N_Sub N-Substituent Replacement (Acetamide -> Benzoyl) Piracetam->Mod_N_Sub Levetiracetam LEVETIRACETAM (S-Enantiomer of Etiracetam) High Affinity SV2A Ligand Mod_SideChain->Levetiracetam + Ethyl group (alpha-C) Stereoselectivity (S) Oxiracetam OXIRACETAM (4-Hydroxy) Polar / Metabolic Stability Mod_Ring->Oxiracetam + Hydroxyl (-OH) Phenylpiracetam PHENYLPIRACETAM (4-Phenyl) DAT Inhibition (R-isomer) Mod_Ring->Phenylpiracetam + Phenyl group Aniracetam ANIRACETAM (N-Anisoyl) AMPA Receptor PAM Mod_N_Sub->Aniracetam + 4-Methoxybenzoyl

Figure 1: Structural divergence of the racetam family. Note the bifurcation between ring modifications (Oxiracetam, Phenylpiracetam) and side-chain modifications (Levetiracetam, Aniracetam).

Detailed SAR Analysis
2.1. Piracetam: The Baseline
  • Structure: Simple acetamide side chain at

    
    -1.
    
  • Mechanism: Piracetam exhibits negligible affinity for GABA, glutamate, or amine receptors (

    
    ). Its primary mode of action is the physical modification of plasma membrane fluidity, specifically in aged neuronal mitochondria, enhancing ATP production and restoring ion gradient integrity.
    
  • Limitation: Low potency requires gram-level dosing (up to 4.8g/day).

2.2. Levetiracetam: The SV2A Specialist[1]
  • Modification: Addition of an ethyl group to the alpha-carbon of the acetamide side chain.

  • Chirality: Activity is stereospecific. The (

    
    )-enantiomer (Levetiracetam) is 
    
    
    
    more potent than the (
    
    
    )-enantiomer.
  • Mechanistic Shift: This modification creates a precise steric fit for Synaptic Vesicle Protein 2A (SV2A) . Unlike Piracetam, Levetiracetam binds SV2A with high affinity (

    
    ).
    
  • Functional Outcome: Modulation of vesicle exocytosis and neurotransmitter release, establishing it as a potent antiepileptic rather than a pure "nootropic."

2.3. Aniracetam: The AMPA Modulator[2][3][4]
  • Modification: Replacement of the acetamide group with a 4-methoxybenzoyl (anisoyl) ring.

  • Mechanistic Shift: The bulky, lipophilic anisoyl group facilitates rapid blood-brain barrier (BBB) penetration and allosteric binding to the AMPA receptor (GluA).

  • Action: It acts as a Positive Allosteric Modulator (PAM) , slowing the deactivation and desensitization rates of AMPA receptors (specifically GluA2/GluA3 subunits), thereby extending the duration of fast excitatory synaptic currents.

2.4. Phenylpiracetam: The Dopaminergic Stimulant[5]
  • Modification: Addition of a phenyl ring at the

    
    -4 position of the pyrrolidone core.
    
  • Mechanistic Shift: The phenyl group drastically increases lipophilicity and introduces steric bulk that interacts with the Dopamine Transporter (DAT).

  • Enantiomer Specificity: The (

    
    )-isomer acts as a selective DAT inhibitor, increasing extracellular dopamine levels. This confers psychostimulant properties absent in Piracetam.[6]
    
Mechanistic Pathways & Experimental Validation

To validate these SAR claims, researchers must utilize distinct experimental protocols. The following diagram illustrates the divergent signaling pathways.

MechanismPathways Presynaptic Presynaptic Terminal Glutamate Glutamate Release Presynaptic->Glutamate SV2A SV2A Protein (Vesicle) SV2A->Glutamate Modulates Exocytosis AMPA AMPA Receptor (GluA2) Glutamate->AMPA Activation Postsynaptic Postsynaptic Density AMPA->Postsynaptic Increased Ca2+/Na+ Influx (LTP Induction) Levetiracetam Levetiracetam (Binds SV2A) Levetiracetam->SV2A High Affinity Binding Aniracetam Aniracetam (Binds AMPA Allosteric Site) Aniracetam->AMPA Slows Desensitization

Figure 2: Divergent Mechanisms of Action. Levetiracetam acts presynaptically on SV2A to regulate release, while Aniracetam acts postsynaptically to potentiate AMPA currents.

Protocol A: Whole-Cell Patch Clamp (AMPA Modulation)

Objective: Quantify the PAM activity of Aniracetam vs. Piracetam on AMPA receptors.

  • Preparation: Culture HEK293 cells stably expressing GluA2 (flip) subunits.

  • Rig Setup: Use a standard whole-cell patch-clamp configuration.

    • Pipette Solution: 140 mM CsF, 10 mM HEPES, 11 mM EGTA (pH 7.2).

    • Extracellular Solution: 140 mM NaCl, 2.5 mM KCl, 1 mM CaCl2 (pH 7.4).

  • Application:

    • Apply Glutamate (1 mM) via rapid piezo-controlled perfusion (Control).

    • Apply Glutamate (1 mM) + Aniracetam (1 mM) (Test).

  • Measurement: Record peak current amplitude (

    
    ) and desensitization time constant (
    
    
    
    ).
  • Validation Criteria: A valid PAM (Aniracetam) must significantly increase

    
     (slowing desensitization) compared to Glutamate alone. Piracetam should show negligible change at equimolar concentrations.
    
Protocol B: [3H]ucb 30889 Radioligand Binding (SV2A Affinity)

Objective: Determine the binding affinity (


) of Levetiracetam analogs.
  • Membrane Prep: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate synaptic membranes.

  • Ligand: Use [3H]ucb 30889 , a high-affinity radioligand specific for SV2A.

  • Incubation:

    • Incubate membranes with 2 nM [3H]ucb 30889.

    • Add varying concentrations (

      
       to 
      
      
      
      M) of the test compound (e.g., Levetiracetam, Piracetam).
  • Termination: Filter through GF/B glass fiber filters after 60 mins at 4°C.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
  • Validation Criteria: Levetiracetam should yield a

    
    . Piracetam should yield a 
    
    
    
    (indicating no specific binding).
Comparative Data Summary

The following table synthesizes physicochemical and pharmacological data.

CompoundPrimary TargetMechanismLogP (Lipophilicity)BioavailabilityClinical Indication
Piracetam Membrane PhospholipidsMembrane Fluidity Modulator-1.7 (Hydrophilic)~100%Myoclonus, Cognitive Impairment
Levetiracetam SV2A ProteinVesicle Release Modulator-0.6~100%Epilepsy (Focal/Generalized)
Aniracetam AMPA ReceptorPositive Allosteric Modulator1.9 (Lipophilic)Low (<10%)*Dementia, Anxiety (Investigational)
Oxiracetam Unknown (High Affinity)Similar to Piracetam (Potentiated)-1.368-82%Cognitive Decline
Phenylpiracetam DAT / nAChRDAT Inhibition (R-isomer)1.8HighAsthenia, Adaptation (Russia)

*Note: Aniracetam has low oral bioavailability due to extensive first-pass metabolism, necessitating lipid-based delivery systems.

References
  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[6][7][8] Brain Research Reviews.

  • Lynch, B. A., et al. (2004).[1] The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam.[1][9][10][11] Proceedings of the National Academy of Sciences (PNAS).[12]

  • Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors.[3][4][13] The Journal of Neuroscience.

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs.

  • Zvejniece, L., et al. (2017). S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity.[14] Pharmacology Biochemistry and Behavior.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.